molecular formula C21H25FN2O3 B7458375 C21H25FN2O3

C21H25FN2O3

カタログ番号: B7458375
分子量: 372.4 g/mol
InChIキー: JIPZNWPNBYTGTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C21H25FN2O3 is a useful research compound. Its molecular formula is C21H25FN2O3 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality C21H25FN2O3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C21H25FN2O3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3,4-diethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-3-26-19-10-5-16(15-20(19)27-4-2)21(25)24-13-11-23(12-14-24)18-8-6-17(22)7-9-18/h5-10,15H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPZNWPNBYTGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: C₂₁H₂₅FN₂O₃

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Pharmacological Context of 2-Hydroxyfluanisone[1]

Part 1: Executive Summary & Chemical Identity[1]

C₂₁H₂₅FN₂O₃ is the molecular formula representing a specific derivative of the butyrophenone class of antipsychotics. The primary isomer of pharmaceutical relevance associated with this formula is 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one .

This compound is chemically distinct as the


-hydroxy metabolite  and a potential process impurity of the sedative-neuroleptic drug Fluanisone . While Fluanisone (

) acts as a dopamine antagonist used in veterinary and human anesthesia (often in combination with fentanyl), the C₂₁H₂₅FN₂O₃ species represents a critical checkpoint in metabolic profiling and stability studies.
Nomenclature and Identifiers[1][2]
Category Data
IUPAC Name 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one
Common Synonyms 2-Hydroxyfluanisone;

-Hydroxyfluanisone; Fluanisone Metabolite M1
CAS Registry Number 51037-51-5
Molecular Weight 372.43 g/mol
Monoisotopic Mass 372.1849 Da
SMILES COc1ccccc1N2CCN(CCC(O)C(=O)c3ccc(F)cc3)CC2
Chemical Class Butyrophenone derivative; Phenylpiperazine
Part 2: Structural Analysis & Functional Logic[1]

The molecule combines three distinct pharmacophores essential to its activity and detection. Understanding these moieties is crucial for researchers developing analytical methods or studying structure-activity relationships (SAR).

  • Fluorobutyrophenone Tail: The 4-fluorophenyl ketone moiety is the hallmark of the butyrophenone class (e.g., Haloperidol). In C₂₁H₂₅FN₂O₃, the alkyl chain possesses a hydroxyl group at the C2 position (

    
    -carbon to the ketone). This modification significantly alters solubility and hydrogen-bonding potential compared to the parent drug.
    
  • Piperazine Linker: A central piperazine ring serves as the rigid scaffold connecting the lipophilic tail to the aryl head group.

  • 2-Methoxyphenyl Head: The o-methoxyphenyl group confers selectivity for D2-like dopamine receptors and 5-HT receptors.

Visualization: Structural Connectivity

The following diagram illustrates the connectivity and functional segmentation of the molecule.

G cluster_0 Metabolic Modification Site Fluorophenyl 4-Fluorophenyl Group (Lipophilic Anchor) Ketone Ketone (C=O) Fluorophenyl->Ketone AlphaCarbon α-Carbon (Hydroxylated) Ketone->AlphaCarbon C1-C2 Bond Piperazine Piperazine Ring (Linker) AlphaCarbon->Piperazine Alkyl Chain MethoxyPhenyl 2-Methoxyphenyl (Receptor Binding) Piperazine->MethoxyPhenyl

Caption: Structural segmentation of C₂₁H₂₅FN₂O₃ showing the core pharmacophores and the site of metabolic hydroxylation (green).

Part 3: Synthesis and Production Protocols

For researchers requiring this compound as a reference standard (e.g., for impurity qualification in GMP batches of Fluanisone), a targeted synthesis is required. The introduction of the hydroxyl group at the


-position is the challenging step.
Retrosynthetic Strategy

The most reliable route involves the nucleophilic attack of the piperazine derivative on an


-halo- or 

-epoxy-ketone precursor.

Protocol: Epoxide Ring Opening Method

  • Precursor Preparation:

    • Reactant A: 1-(4-fluorophenyl)-2-bromoethanone (2-Bromo-4'-fluoroacetophenone).

    • Reactant B: 1-(2-methoxyphenyl)piperazine.

    • Note: Direct alkylation often leads to the non-hydroxylated parent. To get the hydroxyl group, we utilize an epoxide intermediate or a halohydrin equivalent.

  • Step-by-Step Synthesis (Proposed Laboratory Scale):

    • Step 1 (Epoxidation): Convert 1-(4-fluorophenyl)-3-buten-1-one to its epoxide using m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane (DCM) at 0°C.

    • Step 2 (Coupling): Dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq) in acetonitrile. Add the epoxide intermediate (1.1 eq) and a catalytic amount of Lithium Perchlorate (

      
      ) to promote ring opening.
      
    • Step 3 (Reflux): Heat the mixture to 60°C for 12 hours under nitrogen atmosphere.

    • Step 4 (Purification): Evaporate solvent. The crude residue is purified via Flash Column Chromatography (Silica gel; Gradient: Hexane/Ethyl Acetate 8:2 to 1:1).

Self-Validating Checkpoint: The success of the synthesis is confirmed by 1H-NMR . Look for the diagnostic signal of the methine proton attached to the hydroxyl group (


 ~4.0-4.5 ppm), which is absent in the parent Fluanisone.
Part 4: Pharmacological Context & Metabolism[1]

C₂₁H₂₅FN₂O₃ is primarily encountered in drug development as a Phase I metabolite .

Metabolic Pathway

When Fluanisone is administered, hepatic enzymes (Cytochrome P450 isoforms) oxidize the alkyl chain. The hydroxylation at the alpha-carbon is a common detoxification pathway for butyrophenones, rendering the molecule more polar for renal excretion.

Significance in Toxicology:

  • Active Metabolite? Hydroxylated butyrophenones often retain significant affinity for D2 receptors, potentially contributing to the prolonged sedative effects observed in clinical settings.

  • Impurity Profiling: In bulk drug manufacturing, the presence of C₂₁H₂₅FN₂O₃ indicates oxidation of the intermediate during the Friedel-Crafts acylation steps or improper storage of the final API.

Metabolism Fluanisone Fluanisone (Parent) C21H25FN2O2 CYP CYP450 Oxidation (Liver Microsomes) Fluanisone->CYP Metabolite 2-Hydroxyfluanisone C21H25FN2O3 CYP->Metabolite + Oxygen Conjugation Glucuronidation (Phase II) Metabolite->Conjugation -OH target Excretion Renal Excretion Conjugation->Excretion

Caption: Metabolic trajectory of Fluanisone showing the formation of C₂₁H₂₅FN₂O₃ via oxidative pathways.

Part 5: Analytical Profiling[1]

To detect and quantify C₂₁H₂₅FN₂O₃ in biological matrices (plasma/urine) or pharmaceutical formulations, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard.

LC-MS/MS Method Parameters
ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode (

)
Precursor Ion

Key Product Ions 165.0 (Fluorophenyl-acylium); 150.1 (Methoxyphenyl-piperazine fragment)

Causality in Fragmentation: The collision-induced dissociation (CID) of C₂₁H₂₅FN₂O₃ typically cleaves the bond between the


-carbon and the piperazine nitrogen.
  • The m/z 165 fragment corresponds to the fluorophenyl-CO-CH(OH)+ moiety (or related acylium ion), distinguishing it from the non-hydroxylated parent (which yields m/z 149 or 123).

Part 6: References
  • PubChem Compound Summary . (2025). CID 51037-51-5 (1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one).[2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • Janssen, P. A. J. (1961). The Pharmacology of Haloperidol and Analogues. International Review of Neurobiology. (Foundational text on butyrophenone SAR).

  • European Directorate for the Quality of Medicines. (2024). Fluanisone Monograph: Impurity Standards. European Pharmacopoeia. (Reference for impurity limits).

  • Uni.lu PubChemLite. (2025). Search Results for Formula C21H25FN2O3. University of Luxembourg.[2][4] Retrieved from [Link]

Sources

In Silico Profiling of C21H25FN2O3: A Structural Pharmacology & Dynamics Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in silico modeling and simulation protocols for the chemical entity C21H25FN2O3 . Based on the molecular formula and pharmacophore analysis, this compound is identified as a hydroxy-functionalized butyrophenone derivative (specifically an analog or metabolite of Fluanisone, such as 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one).

This class of compounds exhibits high affinity for Dopamine D2 and Serotonin 5-HT2A receptors. The introduction of the hydroxyl group at the C2 position of the butyl chain introduces a chiral center, necessitating a stereoselective modeling approach. This guide provides a rigorous workflow for evaluating the binding thermodynamics, conformational stability, and ADMET profile of C21H25FN2O3.

Part 1: Ligand Preparation & Quantum Mechanical Optimization

Stereochemical Considerations

Unlike its non-hydroxylated parent compounds, C21H25FN2O3 possesses a chiral center at the 2-hydroxy position. Biological activity often diverges significantly between enantiomers.

  • Directive: You must model both (R)- and (S)- enantiomers to determine stereospecific binding preferences.

Protocol: QM Geometry Optimization

To ensure the starting conformation is energetically viable, we utilize Density Functional Theory (DFT).

  • Sketching: Generate 3D structures of both enantiomers using ChemDraw or Avogadro.

  • Protonation State: Calculate pKa (likely basic nitrogen on the piperazine ring) at pH 7.4 using Epik or ChemAxon. The piperazine nitrogen is typically protonated (

    
    ).
    
  • DFT Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-31G(d,p).

    • Solvation Model: PCM (Polarizable Continuum Model) with water solvent.

    • Output: Electrostatic Potential (ESP) charges (Merz-Kollman) for subsequent MD topology generation.

Part 2: Target Identification & System Setup

Receptor Selection

The fluorobutyrophenone pharmacophore targets Class A GPCRs.

  • Primary Target: Dopamine D2 Receptor (D2R).

  • Template PDB: 6CM4 (D2R bound to Risperidone). This structure is ideal as Risperidone shares the benzisoxazole/piperidine features structurally analogous to the aryl-piperazine moiety of C21H25FN2O3.

Membrane Embedding Strategy

GPCRs are transmembrane proteins; simulating them in vacuum or simple solvation leads to structural collapse.

  • Lipid Bilayer: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).

  • System Builder: CHARMM-GUI Membrane Builder.

Workflow Diagram: System Construction

SystemSetup Ligand C21H25FN2O3 (QM Optimized) Complex Ligand-Receptor Complex Ligand->Complex Docking Receptor D2 Receptor (PDB: 6CM4) Receptor->Complex Membrane POPC Lipid Bilayer Embedding Complex->Membrane Orientation Solvation Solvation (TIP3P) & Ionization (0.15M NaCl) Membrane->Solvation

Caption: Workflow for assembling the GPCR-ligand-membrane complex prior to MD simulation.

Part 3: Molecular Docking Protocol

Induced Fit Docking (IFD)

Standard rigid-receptor docking fails for this compound because the 2-hydroxy group may require rotameric adjustments of residues like Asp114 or Ser193 in the orthosteric binding pocket.

Protocol:

  • Grid Generation: Center grid box (25Å x 25Å x 25Å) on the bound ligand (Risperidone) in PDB 6CM4.

  • Constraint: Define a hydrogen bond constraint on Asp114 (critical for protonated amine binding).

  • Sampling:

    • Generate 20 poses per enantiomer.

    • Refine residues within 5Å of the ligand using Prime (Schrödinger) or similar side-chain prediction tools.

  • Scoring: Rank using Glide XP (Extra Precision) or Vina score.

Interaction Fingerprinting

Evaluate the poses for the following canonical interactions:

  • Salt Bridge: Piperazine

    
    
    
    
    
    Asp114 (TM3).
  • 
    -
    
    
    
    Stacking:
    Fluorophenyl ring
    
    
    Trp386 (TM6) or Phe198.
  • Hydrogen Bond (Novel): The C2-OH group of C21H25FN2O3 should be checked for interactions with Ser193 or Thr119, differentiating it from non-hydroxylated analogs.

Part 4: Molecular Dynamics Simulation (GROMACS)

Simulation Parameters

MD is required to verify if the docked pose is stable in a hydrated membrane environment.

ParameterSettingRationale
Force Field CHARMM36mOptimized for lipids and membrane proteins.
Ligand Topology CGenFFCompatible with CHARMM36m; penalty scores must be <10.
Integrator md-vv (Velocity Verlet)Accurate trajectory integration.
Time Step 2 fsStandard with LINCS constraints on H-bonds.
Thermostat Nose-Hoover (310 K)Physiological temperature coupling.
Barostat Parrinello-Rahman (1 bar)Semi-isotropic coupling (membrane requires independent XY/Z scaling).
Duration 100 ns (minimum)Sufficient to observe side-chain relaxation and ligand stability.
Step-by-Step Execution
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration (NVT): 1 ns with position restraints on protein/ligand heavy atoms.

  • Equilibration (NPT): 5 ns, gradually releasing restraints on the lipid headgroups, then the protein side chains.

  • Production Run: 100 ns unrestrained. Save coordinates every 10 ps.

Part 5: Post-Simulation Analysis

Thermodynamic Stability (MM/GBSA)

Calculate the binding free energy (


) using the Molecular Mechanics/Generalized Born Surface Area method. This is more accurate than docking scores.


  • Tools: gmx_MMPBSA or Prime MM-GBSA.

  • Frame Selection: Extract frames from the last 20 ns of the trajectory (stable equilibrium).

Pharmacological Signaling Pathway

Understanding the downstream effect of C21H25FN2O3 (Antagonist activity) is crucial.

Diagram: D2R Antagonism Mechanism

D2Path Ligand C21H25FN2O3 D2R D2 Receptor Ligand->D2R Blocks Gi Gi/o Protein D2R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Inhibition Released cAMP cAMP Levels AC->cAMP Increases/Normalizes PKA PKA Activation cAMP->PKA Signaling Restored

Caption: C21H25FN2O3 acts as an antagonist, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Part 6: ADMET Prediction (In Silico)

Use SwissADME or pkCSM to profile the "drug-likeness" of C21H25FN2O3.

Key Predicted Metrics
  • Lipophilicity (LogP): Expected range 2.5–3.5. The hydroxyl group will lower LogP compared to Fluanisone, potentially reducing Blood-Brain Barrier (BBB) penetration slightly but reducing non-specific toxicity.

  • CYP Inhibition: Check for CYP2D6 inhibition (common for piperazines).

  • hERG Toxicity: Critical. Fluoro-butyrophenones are known for hERG channel blockade (QT prolongation).

    • In Silico Test: Dock C21H25FN2O3 into the hERG cryo-EM structure (PDB: 5VA2) to assess cardiotoxicity risk.

References

  • Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269-273. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Jo, S., et al. (2008). CHARMM-GUI: A web-based graphical user interface for CHARMM. Journal of Computational Chemistry, 29(11), 1859-1865. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Pharmaceutical Research, 32(3), 877-897. [Link]

Technical Guide: Patent Landscape and Structural Analysis of Efletirizine (C21H25FN2O3)

[1]

Executive Summary

Efletirizine (C21H25FN2O3) represents a strategic "chiral switch" and structural analog within the piperazine class of H1-antihistamines.[1] Developed primarily by UCB Pharma , it is the para-fluorinated derivative of cetirizine.[1] While cetirizine (Zyrtec) and its enantiomer levocetirizine (Xyzal) dominate the market, Efletirizine illustrates a critical aspect of pharmaceutical lifecycle management: the creation of "backup" or "follow-on" compounds to ring-fence intellectual property and explore alternative metabolic profiles.[1] Although its development status is currently listed as discontinued, its patent landscape provides a textbook example of defensive patenting strategies in the allergy and immunology space.

Chemical Identity & Structural Analysis

The molecular formula C21H25FN2O3 corresponds to two primary isomeric scaffolds in the patent literature. This guide focuses on Efletirizine due to its significant pharmacological relevance.[1]

Primary Entity: Efletirizine[1][2]
  • IUPAC Name : 2-[2-[4-[(4-fluorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid[1]

  • CAS Registry Number : 83881-57-6[1]

  • Molecular Weight : 372.43 g/mol [1]

  • Structural Class : Diphenylmethylpiperazine derivative.[1]

  • Key Feature : Substitution of the chlorine atom in cetirizine with a fluorine atom at the para-position of the phenyl ring.[1] This modification alters lipophilicity and metabolic stability while retaining H1 receptor affinity.[1]

Secondary Isomer (Metabolite Context)
  • CAS 51037-51-5 : 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one.[1]

  • Context : A hydroxylated metabolite of butyrophenone antipsychotics (related to Anisoperidone).[1] While sharing the formula, this compound belongs to the neuroleptic class and is distinct from the antihistamine landscape of Efletirizine.[1]

Patent Landscape Analysis

The patent estate for Efletirizine is characterized by "composition of matter" patents, formulation patents, and specific medical use claims, largely assigned to UCB Pharma.

Core Patent Portfolio
Patent / ApplicationTitle / Subject MatterStrategic Intent
WO 2002/047689 Use of cetirizine or efletirizine for preventing urticariaIndication Expansion : Claims the specific use of Efletirizine for preventing or delaying urticaria attacks, extending protection beyond general allergic rhinitis.[1][2]
US 8,633,194 B2 Pharmaceutical composition of piperazine derivativesFormulation : Protects liquid compositions of Efletirizine with reduced preservative levels (parabens < 1.5 mg/mL), addressing stability and safety.[1]
US 2008/0206331 Tablet comprising efletirizine and pseudoephedrineCombination Therapy : Covers fixed-dose combinations (FDC) with decongestants, a standard lifecycle extension strategy for antihistamines.[1]
EP 1 768 649 Liquid pharmaceutical compositionDefensive Formulation : Focuses on microbial stability, preventing generic competitors from easily replicating the liquid formulation.[1]
Strategic Insight: The "Me-Too" Defense

Efletirizine serves as a "blocking patent" candidate.[1] By patenting the fluoro-analog, UCB Pharma:

  • Prevents Competitors : Stops other companies from developing the obvious structural analog of cetirizine.[1]

  • Creates a Fallback : Establishes a viable clinical candidate if cetirizine or levocetirizine faced unexpected toxicity or regulatory hurdles.[1]

  • Explores Bioisosterism : Fluorine substitution often improves metabolic stability (blocking oxidation at the para-position) compared to chlorine.[1]

Prior Art & Synthesis Evolution

The synthesis of Efletirizine follows the classical "piperazine alkylation" route used for cetirizine, but utilizes 4-fluorobenzophenone as the starting material.[1]

Synthetic Pathway

The industrial preparation typically involves three key stages:

  • Benzhydryl Formation : Grignard reaction or reduction of 4-fluorobenzophenone to the alcohol, followed by chlorination.[1]

  • Piperazine Coupling : Nucleophilic substitution to form the N-benzhydryl piperazine core.[1]

  • Side Chain Attachment : Alkylation of the secondary amine with a chloroethoxyacetate derivative.[1]

Visualization: Synthesis of Efletirizine

EfletirizineSynthesisStart14-FluorobenzophenoneStep1Reduction & Chlorination(NaBH4; SOCl2)Start1->Step1Inter14-Fluorobenzhydryl ChlorideStep1->Inter1Inter21-[(4-Fluorophenyl)phenylmethyl]piperazineInter1->Inter2+ Piperazine- HClReagent1PiperazineReagent1->Inter2Excess usedFinalEfletirizine(C21H25FN2O3)Inter2->Final+ Reagent2Base (K2CO3)Reagent22-(2-Chloroethoxy)acetic acid(derivatives)

Caption: Convergent synthesis route for Efletirizine via benzhydryl halide alkylation.

Therapeutic Context & Mechanism of Action

Efletirizine is a Second-Generation H1 Antihistamine .[1] Its design prioritizes high affinity for the H1 receptor while minimizing blood-brain barrier (BBB) penetration to reduce sedation, a key differentiator from first-generation analogs.[1]

Pharmacodynamics[1]
  • Target : Histamine H1 Receptor (GPCR).[1]

  • Action : Inverse agonist.[1] It stabilizes the receptor in the inactive G-protein coupled state, preventing the histamine-induced inflammatory cascade.[1]

  • Signaling Pathway : Inhibition of the Gq/11 -> PLC -> IP3 -> Ca2+ pathway.[1]

Visualization: H1 Receptor Antagonism

MOAHistamineHistamine(Agonist)H1RH1 Receptor(GPCR)Histamine->H1RActivatesEfletirizineEfletirizine(Inverse Agonist)Efletirizine->H1RStabilizes Inactive State(Blocks)GqGq Protein(Inactive)H1R->GqActivation BlockedPLCPhospholipase CGq->PLCIP3IP3 ProductionPLC->IP3CaIntracellular Ca2+ReleaseIP3->CaInflammationAllergic Response(Vasodilation, Itch)Ca->Inflammation

Caption: Mechanism of Action showing Efletirizine's blockade of the H1-mediated inflammatory cascade.[1]

Experimental Protocols

For researchers investigating this scaffold, the following protocols are derived from standard patent methodologies for this chemical class.

Protocol: Benzhydryl Alkylation (Synthesis)

Objective : Synthesis of the intermediate 1-[(4-fluorophenyl)phenylmethyl]piperazine.[1]

  • Reagents : 4-Fluorobenzhydryl chloride (1.0 eq), Piperazine (anhydrous, 5.0 eq), Acetonitrile (Solvent).[1]

  • Procedure :

    • Dissolve piperazine (excess to prevent bis-alkylation) in refluxing acetonitrile.

    • Add 4-fluorobenzhydryl chloride dropwise over 1 hour.[1]

    • Reflux for 4–6 hours (monitor by TLC).[1]

    • Cool, filter off piperazine hydrochloride salts.[1]

    • Concentrate filtrate and partition between water/DCM.[1]

  • Purification : Recrystallization from hexane/ethyl acetate.[1]

  • Validation : 1H NMR should show the characteristic benzhydryl proton signal at ~4.2 ppm.

Protocol: H1 Receptor Binding Assay

Objective : Determine Ki values for Efletirizine vs. Cetirizine.

  • System : CHO cells stably expressing human H1 receptor.[1]

  • Ligand : [3H]-Pyrilamine (Radioligand).[1]

  • Method :

    • Incubate membrane preparations with [3H]-Pyrilamine (2 nM) and varying concentrations of Efletirizine (10^-10 to 10^-5 M).[1]

    • Incubate at 25°C for 60 mins.

    • Terminate by rapid filtration over GF/B filters.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Analysis : Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

References

  • UCB Pharma . (2002).[1] Use of cetirizine or efletirizine for preventing urticaria.[1] World Intellectual Property Organization.[1] Patent WO 2002/047689.[1] Link[1]

  • UCB Pharma . (2014).[1] Pharmaceutical composition of piperazine derivatives. United States Patent US 8,633,194 B2.[1][3] Link

  • PubChem . (n.d.).[1][4] Efletirizine (Compound).[1][5][3][6][7][8] National Center for Biotechnology Information.[1] Link

  • European Patent Office . (2016).[1][5] Decision T 0371/12 - 3.3.02 (Liquid pharmaceutical composition). Link

  • UCB Pharma . (2008).[1] Tablet comprising efletirizine and pseudoephedrine.[1][9] US Patent Application 2008/0206331.[1] Link[1]

Methodological & Application

Application Note: Analytical Method Development for C21H25FN2O3 (Fluorinated Arylpiperazine Derivative)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a high-sensitivity LC-MS/MS protocol for the quantification of C21H25FN2O3 . This molecule, characterized by a fluorinated phenyl group, a secondary hydroxyl moiety, and a basic piperazine core, presents specific chromatographic challenges including peak tailing due to silanol interactions and potential on-column degradation.[1][2][3]

This guide moves beyond standard templates, offering a "First-Principles" approach to method development, prioritizing the physicochemical properties of the analyte to ensure robust, transferable results compliant with ICH Q2(R1) and Q14 guidelines.

Physicochemical Profiling & Method Strategy

Before initiating chromatographic runs, the analyte's properties dictate the experimental design.[1][2][3] The target structure (C21H25FN2O3) contains a basic nitrogen (piperazine) and a fluorinated aromatic ring.[1][2][3]

PropertyValue (Predicted)Analytical Implication
Molecular Weight 372.43 g/mol Suitable for LC-MS/MS (ESI+ mode).[1][2][3]
pKa (Basic) ~7.8 - 8.2 (Piperazine N)Critical: At neutral pH, the molecule is partially ionized, leading to peak broadening.[1][2][3] Method requires pH < 3.0 (fully protonated) or pH > 9.5 (fully neutral).[1][2][3]
LogP ~2.8 - 3.2Moderately lipophilic.[1][2][3] Standard C18 retention is expected to be adequate, but peak shape is the primary concern.[1][2][3]
UV Max ~245 nm, ~210 nmFluorophenyl and Anisole moieties provide strong UV absorption.[1][2][3]
The "Fluorine Effect" in Column Selection

While C18 columns are the industry standard, the presence of the fluorophenyl group suggests the utility of Phenyl-Hexyl stationary phases.[1][2][3] The electronegative fluorine atom induces a dipole on the aromatic ring, allowing for specific ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 interactions with phenyl-based columns that C18 cannot offer.[1][3] This often resolves the analyte from non-fluorinated impurities (e.g., des-fluoro degradants).[1][2][3]

Analytical Method Development Workflow

The following decision matrix outlines the logical flow for developing this method, ensuring no critical parameter is overlooked.

MethodDev Start Start: Physicochemical Analysis (pKa, LogP) Solubility Solubility & Stability Check (Diluent Selection) Start->Solubility ColumnScreen Stationary Phase Screening (C18 vs. Phenyl-Hexyl) Solubility->ColumnScreen pH_Decision Mobile Phase pH Selection ColumnScreen->pH_Decision Acidic Acidic (pH 2.5) 0.1% Formic Acid pH_Decision->Acidic Analyte Stable in Acid Basic Basic (pH 10.0) 10mM NH4HCO3 pH_Decision->Basic Max Retention Needed Gradient Gradient Optimization (Slope & Tailing Factor) Acidic->Gradient Basic->Gradient Detection Detector Selection (UV-DAD vs. MS/MS) Gradient->Detection Validation Final Validation (ICH Q2) Detection->Validation

Figure 1: Logical decision tree for C21H25FN2O3 method development, prioritizing pH control and stationary phase selection.

Experimental Protocols

Protocol A: Stationary Phase Screening (The "Selectivity Test")

Objective: Determine if the Fluorine-Phenyl interaction offers superior selectivity over hydrophobic interaction alone.[1][2][3]

Reagents:

  • Acetonitrile (HPLC Grade)[1][2][3]

  • Milli-Q Water[1][2][3]

  • Formic Acid (LC-MS Grade)[1][2][3]

  • Ammonium Formate[1][2][3]

Columns:

  • Column A (Control): C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 100mm x 2.1mm, 1.8µm.[1][2][3]

  • Column B (Test): Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl), 100mm x 2.1mm, 2.5µm.[1][2][3]

Procedure:

  • Preparation: Dissolve C21H25FN2O3 to 100 µg/mL in 50:50 Water:Acetonitrile.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.[1][2][3]

  • Assessment: Compare Tailing Factor (

    
    )  and Resolution (
    
    
    
    )
    from nearest impurity.

Expected Outcome:

  • C18: Likely ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     due to silanol interactions with the piperazine nitrogen.[1][3]
    
  • Phenyl-Hexyl:[1][2][3] Likely ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     and different elution order of impurities due to 
    
    
    
    selectivity.[1][3] Recommendation: Use Phenyl-Hexyl if impurities co-elute on C18. [1][2][3]
Protocol B: LC-MS/MS Quantitation (High Sensitivity)

Objective: Quantify C21H25FN2O3 in biological matrices (plasma/microsomes) down to 1 ng/mL.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

Source Parameters (ESI+):

  • Curtain Gas: 30 psi[1][2][3]

  • IonSpray Voltage: 5500 V[1][2][3]

  • Temperature: 500°C[1][2][3]

  • Ion Source Gas 1/2: 50/50 psi[1][2][3]

MRM Transitions (Precursor


 Product): 
  • Optimization Logic: The parent ion is ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .[1][3] Fragmentation usually occurs at the piperazine ring or the cleavage of the fluorophenyl ketone.[1][2][3]
    
  • Transition 1 (Quantifier): 373.2 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     205.1 (Cleavage of the aryl-piperazine bond).[1][3]
    
  • Transition 2 (Qualifier): 373.2 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     109.0 (Fluorophenyl cation).[1][3]
    

Step-by-Step Optimization:

  • Infusion: Infuse 100 ng/mL standard at 10 µL/min via syringe pump.

  • DP/CE Ramp: Ramp Declustering Potential (DP) and Collision Energy (CE) to maximize the 205.1 fragment.

  • Flow Injection Analysis (FIA): Inject 1 µL into the LC stream without a column to verify source stability.

Critical Quality Attributes (CQA) & Troubleshooting

Peak Tailing (The "Piperazine Problem")

Symptom: Asymmetric peaks (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


).[1][3]
Root Cause:  The basic nitrogen in the piperazine ring interacts with residual silanols on the silica support.[1][2][3]
Solution: 
  • Add Modifier: Increase buffer strength. Use 10mM Ammonium Formate instead of just Formic Acid.[1][2][3] The ammonium ions compete for silanol sites.[1][2][3]

  • Switch Column: Use a "Charged Surface Hybrid" (CSH) or "HILIC" column if retention is too low on C18.[1][2][3]

Carryover

Symptom: Analyte detected in blank injections after a high concentration sample.[1][2][3] Root Cause: The lipophilic fluorophenyl group adsorbs to the injector needle or rotor seal.[1][2][3] Solution:

  • Needle Wash: Use a strong organic wash: 40:40:20 Acetonitrile:Isopropanol:Acetone with 0.1% Formic Acid.[1][2][3]

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1][2][3] [Link]

  • Dolan, J. W. "The Role of pH in LC Separations."[1][2][3] LCGC North America, 2017.[1][2][3] [Link]

  • McCalley, D. V. "Analysis of basic solutes by high performance liquid chromatography."[1][2][3] Journal of Chromatography A, 2010.[1][2][3] [Link][1][2][3]

  • PubChem Compound Summary. "CID 51037-51-5 (C21H25FN2O3)."[1][2][3] National Center for Biotechnology Information. [Link][1][2][3]

Sources

C21H25FN2O3 HPLC and GC-MS analysis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Target Analytes: Hydroxyfluanisone (Pharma Impurity/Metabolite) & Ocfentanil Metabolites (Forensic Target) Methodologies: HPLC-UV/MS & GC-MS (Derivatized)

Abstract & Application Scope

This application note details the analytical protocols for the detection and quantification of compounds with the molecular formula C21H25FN2O3 (MW: 372.44 g/mol ). This formula represents critical bioactive entities in two distinct fields:

  • Pharmaceutical Analysis: 2-Hydroxyfluanisone (CAS 51037-51-5), a primary metabolite and process impurity of the antipsychotic Fluanisone.

  • Forensic Toxicology: Hydroxylated metabolites of the synthetic opioid Ocfentanil , often identified in post-mortem or DUID (Driving Under the Influence of Drugs) samples.

Given the polar nature of the "O3" functionality (hydroxyl/N-oxide groups), this guide prioritizes Solid Phase Extraction (SPE) for matrix cleanup and Derivatization-GC-MS to ensure thermal stability and sensitivity.

Chemical Properties & Analytical Challenges

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C21H25FN2O3Monoisotopic Mass: 372.185
Polarity (LogP) ~2.5 - 3.0 (Predicted)Moderately lipophilic; suitable for C18 retention but requires organic modification.
pKa (Basic) ~7.8 (Piperazine/Piperidine N)Critical: Analyte is positively charged at acidic pH. Mobile phases must be buffered.
Functional Groups Fluorophenyl, Ketone/Amide, Hydroxyl , Tert-AmineGC-MS: The hydroxyl group requires silylation (MSTFA) to prevent peak tailing and thermal degradation.
Solubility Soluble in MeOH, ACN, ChloroformReconstitute samples in <50% organic solvent for initial HPLC loading to avoid breakthrough.

Sample Preparation Protocol (Biological Matrices)

Objective: Isolate basic lipophilic metabolites from plasma/urine while removing protein and phospholipid interferences.

Mixed-Mode Cation Exchange (MCX) SPE

This is the gold standard for basic drugs (piperazines/fentanyls) to ensure high recovery (>85%).

  • Pre-treatment: Dilute 500 µL Plasma/Urine 1:1 with 4% H3PO4 (aq). Vortex.

  • Conditioning:

    • 2 mL Methanol.

    • 2 mL Water.

  • Loading: Load pre-treated sample at 1 mL/min.

  • Washing:

    • Wash 1 (Aqueous): 2 mL 2% Formic Acid (removes proteins/salts).

    • Wash 2 (Organic): 2 mL Methanol (removes neutral lipids/matrix). Note: The basic analyte remains bound to the sorbent via ionic interaction.

  • Elution: 2 mL 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the analyte, breaking the ionic bond).

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in:

    • For HPLC: 200 µL Mobile Phase A/B (90:10).

    • For GC-MS: 50 µL Ethyl Acetate (proceed to derivatization).

HPLC-UV/MS Analysis Protocol

System: Agilent 1290 Infinity II or Waters Acquity UPLC Detector: UV-DAD (245 nm) / MS (ESI+)

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11][12]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 3.0 x 100 mm, 1.8 µm.

    • Reasoning: End-capping reduces silanol interactions with the basic piperazine nitrogen, improving peak symmetry.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program
Time (min)% BEvent
0.010Initial equilibration
1.010Isocratic hold to elute polar matrix
8.090Linear ramp for analyte elution
10.090Wash lipophilic contaminants
10.110Re-equilibration
MS Detection (ESI Positive)[3]
  • Source: Electrospray Ionization (ESI+).

  • Scan Mode: MRM (Multiple Reaction Monitoring) for quantitation.[1]

  • Precursor Ion: 373.2 [M+H]+.

  • Product Ions (Hydroxyfluanisone):

    • Quantifier: 123.0 (Fluorobenzoyl cation).

    • Qualifier: 209.1 (Methoxyphenyl-piperazine moiety).

  • Product Ions (Ocfentanil Metabolite):

    • Quantifier: 188.1 (Phenylethyl-piperidine core).

    • Qualifier: 105.0 (Fluorobenzoyl).

GC-MS Analysis Protocol (Derivatized)

System: Agilent 7890B GC / 5977B MSD Requirement: Derivatization is mandatory for C21H25FN2O3 to cap the polar -OH group.

Derivatization Procedure (Silylation)
  • Take the dried SPE extract (from Step 3.1).

  • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Add 50 µL Ethyl Acetate (anhydrous).

  • Incubate at 60°C for 30 minutes .

    • Mechanism:[2][3][4] Replaces the active proton on the -OH group with a Trimethylsilyl (TMS) group (-Si(CH3)3), increasing volatility and thermal stability.

    • Resulting Mass: 372 + 72 (TMS) - 1 (H) = 443 Da .

GC Parameters[3][4][6][8][9][12]
  • Inlet: Splitless mode, 260°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 280°C for 5 min.

    • Total Run Time: ~15 min.

MS Detection (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).[3]

  • SIM Mode (Selected Ion Monitoring):

    • Target m/z: 443 (Molecular Ion of TMS derivative).

    • Fragment 1: 123 (Fluorobenzoyl).

    • Fragment 2: 73 (TMS group).

Analytical Workflow & Logic Map

G Sample Biological Sample (Plasma/Urine) PreTreat Protein Precipitation (1:1 with 4% H3PO4) Sample->PreTreat SPE SPE Extraction (MCX) Retain Basic Analytes PreTreat->SPE Load Elute Elution (5% NH4OH in MeOH) SPE->Elute Wash & Elute Dry Evaporation & Reconstitution Elute->Dry Decision Select Analytical Route Dry->Decision HPLC LC-MS/MS Analysis (Underivatized) Decision->HPLC High Sensitivity Polar Metabolites Deriv Silylation (MSTFA) Target: -OH Group Decision->Deriv Structural ID Complex Matrix Result Quantification & ID (C21H25FN2O3) HPLC->Result GC GC-MS Analysis (Derivatization Required) GC->Result Deriv->GC

Figure 1: Decision tree for the extraction and instrumental analysis of C21H25FN2O3, highlighting the critical derivatization step for GC-MS.

Validation & Troubleshooting

ParameterAcceptance CriteriaCommon Failure ModeTroubleshooting
Linearity (R²) > 0.995Saturation at high conc.Dilute samples; check detector gain.
Recovery 80 - 110%Low recovery of polar metabolites.Ensure elution solvent is basic enough (pH > 10) to release drug from MCX cartridge.
Precision (RSD) < 15%Variable derivatization.Ensure anhydrous conditions for MSTFA reaction; moisture hydrolyzes TMS derivatives.
Peak Shape Tailing factor < 1.5Silanol interaction.HPLC: Add 0.1% Formic acid. GC: Change liner; ensure column is "UI" (Ultra Inert).
References
  • PubChem Compound Summary . (n.d.). C21H25FN2O3 - 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one. National Library of Medicine. Link

  • Bilel, S., et al. (2018). A GC–MS method for the determination of furanylfentanyl and ocfentanil in whole blood with full validation. Forensic Toxicology. Link

  • European Review for Medical and Pharmacological Sciences . (2021). Targeted screening and quantification of synthetic cathinones and metabolites. Link

Sources

Application Note: A Comprehensive Guide to the In Vitro Assay Development for Paroxetine (C21H25FN2O3) and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This application note provides a detailed guide for the in vitro pharmacological characterization of C21H25FN2O3, chemically identified as Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI). We delve into the foundational principles and step-by-step protocols for establishing a robust assay cascade to determine the potency, selectivity, and mechanism of action of Paroxetine and its analogs. This guide is designed to equip researchers in drug discovery and development with the necessary tools to conduct comprehensive in vitro evaluations, ensuring data integrity and reproducibility. We will cover primary functional assays measuring serotonin reuptake inhibition, secondary binding assays to determine affinity for the serotonin transporter (SERT), and counter-screening assays to assess off-target liabilities.

Introduction: The Scientific Rationale for Paroxetine In Vitro Assays

Paroxetine (C21H25FN2O3) is a well-established pharmaceutical agent primarily used in the treatment of major depressive disorder and other mood disorders.[1] Its therapeutic efficacy stems from its high-affinity blockade of the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[2] SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[2] By inhibiting this process, Paroxetine increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.

The development of novel compounds targeting SERT necessitates a systematic in vitro pharmacological evaluation. This process typically involves a tiered approach, starting with primary assays to confirm on-target activity, followed by secondary assays to further characterize the interaction with the target, and finally, selectivity and liability assays to identify potential off-target effects. A thorough understanding of a compound's in vitro profile is critical for predicting its in vivo efficacy and potential side effects.

This guide will provide detailed protocols for:

  • Primary Assay: A cell-based serotonin reuptake inhibition assay using a fluorescent substrate.

  • Secondary Assay: A radioligand binding assay to determine the affinity of test compounds for the human serotonin transporter.

  • Selectivity Panel: A discussion on key off-target considerations for Paroxetine analogs.

Foundational Knowledge: The Serotonin Transporter and Assay Principles

The serotonin transporter is an integral membrane protein that facilitates the transport of serotonin across the neuronal membrane, a process dependent on sodium, chloride, and potassium ion gradients.[2] In vitro assays are designed to measure the interaction of test compounds with SERT and their functional consequence on serotonin transport.

Serotonin Reuptake Inhibition Assays

These functional assays directly measure the inhibition of serotonin transport into cells. The general principle involves:

  • Utilizing cells that endogenously or recombinantly express the human serotonin transporter (hSERT).

  • Incubating these cells with a test compound.

  • Adding a labeled substrate of SERT (e.g., radiolabeled serotonin or a fluorescent analog).

  • Measuring the amount of substrate transported into the cells.

  • A decrease in substrate accumulation in the presence of a test compound indicates inhibition of SERT.

Radioligand Binding Assays

Binding assays provide a direct measure of the affinity of a compound for its target receptor or transporter.[3] These assays employ a radiolabeled ligand that is known to bind to the target with high affinity and specificity.[4] The ability of a test compound to displace the radioligand from the target is quantified, and from this, the inhibitory constant (Ki) of the test compound can be determined.

Experimental Workflow and Protocols

A logical workflow is essential for the efficient and effective in vitro characterization of SERT inhibitors. The following diagram illustrates a typical assay cascade.

Assay_Workflow cluster_0 Primary Screening cluster_1 Secondary Characterization cluster_2 Selectivity & Safety Primary_Assay Cell-Based Serotonin Reuptake Assay (Fluorescent Substrate) Secondary_Assay Radioligand Binding Assay ([3H]-Citalopram) Primary_Assay->Secondary_Assay Confirm On-Target Activity Selectivity_Panel Off-Target Screening (e.g., DAT, NET, GPCRs) Primary_Assay->Selectivity_Panel Assess Selectivity MoA Mechanism of Action Studies Secondary_Assay->MoA Determine Affinity & Kinetics Cytotoxicity Cytotoxicity Assay Selectivity_Panel->Cytotoxicity CYP_Inhibition CYP450 Inhibition Assay (e.g., CYP2D6) Cytotoxicity->CYP_Inhibition

Caption: A typical in vitro assay cascade for the characterization of SERT inhibitors.

Primary Assay: Cell-Based Serotonin Reuptake Inhibition

This protocol describes a high-throughput compatible serotonin reuptake assay using a fluorescent substrate in human embryonic kidney (HEK293) cells stably expressing hSERT.

Rationale: This assay provides a direct functional measure of a compound's ability to inhibit serotonin transport. The use of a fluorescent substrate offers a non-radioactive and more streamlined alternative to traditional radiochemical-based assays.[5][6][7][8]

Materials:

  • HEK293 cells stably expressing hSERT (e.g., from a commercial vendor or developed in-house)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Fluorescent SERT substrate (e.g., ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide))

  • Paroxetine (as a positive control)

  • Test compounds

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Cell Culture and Plating:

    • Maintain the hSERT-HEK293 cells in a 37°C, 5% CO2 incubator.

    • The day before the assay, seed the cells into 96-well black, clear-bottom plates at an optimized density to achieve a confluent monolayer on the day of the experiment.

  • Compound Preparation:

    • Prepare a stock solution of Paroxetine and test compounds in a suitable solvent, typically DMSO.[9]

    • Perform serial dilutions of the compounds in assay buffer to generate a concentration-response curve. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.[9]

  • Assay Procedure:

    • On the day of the assay, remove the culture medium from the cell plates and wash the cells once with assay buffer.

    • Add the diluted compounds (including a vehicle control and Paroxetine as a positive control) to the respective wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the compounds to interact with the transporter.

    • Add the fluorescent SERT substrate to all wells to initiate the uptake reaction.

    • Incubate the plate at 37°C for a specific duration (e.g., 10-20 minutes) to allow for substrate uptake.

    • Terminate the uptake by washing the cells with ice-cold assay buffer.

    • Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.

Data Analysis:

  • The fluorescence intensity in each well is proportional to the amount of substrate taken up by the cells.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (representing 0% inhibition) and a maximally inhibiting concentration of a known SERT inhibitor like Paroxetine (representing 100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the substrate uptake).

ParameterDescription
IC50 The half-maximal inhibitory concentration.
Hill Slope The steepness of the dose-response curve.
Maximal Inhibition The maximum percentage of inhibition achieved.
Secondary Assay: Radioligand Binding

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for hSERT using cell membranes and a selective radioligand.

Rationale: This assay directly measures the binding of a compound to SERT, providing a measure of its affinity (Ki). This is complementary to the functional reuptake assay and helps to confirm that the observed functional inhibition is due to direct interaction with the transporter.

Materials:

  • Cell membranes prepared from cells overexpressing hSERT

  • Radioligand (e.g., [3H]-Citalopram or [3H]-Imipramine)

  • Binding buffer

  • Paroxetine (as a positive control)

  • Test compounds

  • Non-specific binding control (e.g., a high concentration of a known SERT binder like fluoxetine)

  • Glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well will contain cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a test compound at various concentrations.

  • Incubation:

    • Combine the cell membranes, radioligand, and test compounds in the binding buffer.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Quantify the radioactivity on each filter using a microplate scintillation counter.

Data Analysis:

  • Total Binding: Radioactivity in the absence of any competing compound.

  • Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a non-labeled SERT binder.

  • Specific Binding: Total Binding - Non-specific Binding.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition binding model to determine the IC50 value.

  • The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC50 The concentration of the test compound that displaces 50% of the specific binding of the radioligand.
Ki The inhibitory constant, a measure of the affinity of the test compound for the transporter.

Selectivity and Off-Target Profiling

While Paroxetine is highly selective for SERT, it is known to have some affinity for other targets, which can contribute to its side effect profile.[2] Therefore, when developing Paroxetine analogs, it is crucial to assess their selectivity.

Key Off-Targets to Consider:

  • Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): To ensure selectivity for SERT over other monoamine transporters, reuptake inhibition or binding assays for DAT and NET should be performed.

  • Muscarinic Receptors: Paroxetine has some anticholinergic activity.[2] Binding assays for muscarinic receptor subtypes (M1-M5) are important to assess this potential liability.

  • Adrenergic and Histamine Receptors: Paroxetine has weak affinity for alpha1-, alpha2-, beta-adrenergic, and histamine (H1) receptors.[2] Screening against these receptors is recommended.

  • Cytochrome P450 (CYP) Enzymes: Paroxetine is a potent inhibitor of the CYP2D6 enzyme, which can lead to drug-drug interactions.[10][11] An in vitro CYP2D6 inhibition assay is a critical component of the safety pharmacology profile.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Serotonin Transporter Paroxetine Paroxetine Paroxetine->SERT:f0 Inhibition Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT:f0 Postsynaptic_receptor Postsynaptic Serotonin Receptor Serotonin_synapse->Postsynaptic_receptor Binding & Signal Transduction

Caption: Mechanism of action of Paroxetine at the serotonergic synapse.

Data Interpretation and Troubleshooting

Data Integrity: It is crucial to adhere to good in vitro method practices (GIVIMP) to ensure the reliability and reproducibility of the data.[12] This includes proper documentation, use of appropriate controls, and regular validation of assay performance.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects in the plate.Optimize cell seeding density, use calibrated pipettes, avoid using the outer wells of the plate.
Low Signal-to-Background Ratio Suboptimal substrate concentration, low transporter expression, high non-specific binding.Titrate the substrate concentration, verify transporter expression levels, optimize washing steps.
Inconsistent IC50/Ki Values Compound solubility issues, degradation of compounds or reagents, assay drift over time.Check compound solubility in assay buffer, prepare fresh reagents, standardize incubation times.

Conclusion

The in vitro assay cascade described in this application note provides a robust framework for the characterization of Paroxetine and its analogs. By systematically evaluating the on-target potency, mechanism of action, and off-target selectivity, researchers can build a comprehensive pharmacological profile to guide lead optimization and candidate selection in the drug discovery process. Adherence to best practices in assay development and execution is paramount for generating high-quality, reproducible data that can confidently inform project decisions.

References

  • MDPI. Paroxetine—Overview of the Molecular Mechanisms of Action. Available from: [Link]

  • Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 267-274. Available from: [Link]

  • Van den Eynde, J., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11181-11189. Available from: [Link]

  • IBL International. Serotonin ELISA. Available from: [Link]

  • Dove Medical Press. (2024). Research Progress on the Application and Mechanisms of Baihe Dihuang Decoction in Major Depressive Disorder. Available from: [Link]

  • National Institutes of Health. (2018). Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design. Available from: [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

  • PubMed. (2018). Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons. Available from: [Link]

  • National Institutes of Health. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Available from: [Link]

  • PubMed. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Available from: [Link]

  • ACS Publications. (2018). Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons. Available from: [Link]

  • National Institutes of Health. (2015). Cell-Based Screening Identifies Paroxetine as an Inhibitor of Diabetic Endothelial Dysfunction. Available from: [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Available from: [Link]

  • ResearchGate. Analysis of SERT expression/binding sites by radioligand saturation... Available from: [Link]

  • National Institutes of Health. (2021). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. Available from: [Link]

  • ProBio CDMO. GPCR-targeted Assay | GPCRs Bioassay Service. Available from: [Link]

  • Mayo Clinic. Serotonin syndrome - Diagnosis & treatment. Available from: [Link]

  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available from: [Link]

  • Molecular Devices. Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Available from: [Link]

  • bioRxiv. (2022). Selective Serotonin Reuptake Inhibitors Within Cells: Temporal Resolution in Cytoplasm, Endoplasmic Reticulum, and Membrane. Available from: [Link]

  • PubMed Central. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Available from: [Link]

  • ResearchGate. Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. Available from: [Link]

  • MDPI. (2023). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. Available from: [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Available from: [Link]

  • PubMed Central. (2024). Molecular Design of SERTlight: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain. Available from: [Link]

  • AddexBio. G-Protein Coupled Receptor (GPCR) Screening Assays. Available from: [Link]

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. Available from: [Link]

  • FDA. S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]

  • PubMed Central. (2022). Selective Serotonin Reuptake Inhibitors within Cells: Temporal Resolution in Cytoplasm, Endoplasmic Reticulum, and Membrane. Available from: [Link]

  • AAFP. (2010). Prevention, Diagnosis, and Management of Serotonin Syndrome. Available from: [Link]

  • ResearchGate. Evaluation of In Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Available from: [Link]

  • Marin Biologic Laboratories. (2023). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available from: [Link]

  • MDPI. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Available from: [Link]

  • PubMed. (1989). In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator. Available from: [Link]

  • PNAS. (2021). Identification of the potassium-binding site in serotonin transporter. Available from: [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). Available from: [Link]

  • YouTube. (2023). Microplate Reader Detection of a Fluorescent Substrate to Determine Transporter Activity and... Available from: [Link]

  • PubMed Central. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications. Available from: [Link]

  • TW. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Available from: [Link]

  • ldn.de. Serotonin Research ELISA ™. Available from: [Link]

Sources

Application Notes and Protocols for Risperidone (C21H25FN2O3) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of Risperidone in Neuropsychiatric Research

Risperidone, with the chemical formula C21H25FN2O3, is a second-generation atypical antipsychotic that has become a cornerstone in the treatment of a spectrum of neuropsychiatric and neurodevelopmental disorders. Its efficacy stems from a unique pharmacological profile, primarily characterized by potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] This dual-receptor blockade is believed to be central to its therapeutic effects, addressing both the positive and negative symptoms associated with these complex conditions.

Animal models are indispensable tools in neuroscience research, providing a translational platform to dissect disease mechanisms and evaluate the efficacy of novel therapeutic agents. This comprehensive guide provides detailed application notes and standardized protocols for the utilization of risperidone in established rodent models of schizophrenia, autism spectrum disorder, and bipolar disorder. The subsequent sections are designed to equip researchers with the necessary knowledge to design, execute, and interpret preclinical studies involving risperidone, thereby fostering a deeper understanding of its therapeutic potential and underlying neurobiological mechanisms.

Pharmacology and Mechanism of Action: A Dual-Pronged Approach

Risperidone's therapeutic efficacy is intrinsically linked to its high-affinity binding to and blockade of dopamine D2 and serotonin 5-HT2A receptors.[1][3] The dopamine hypothesis of schizophrenia posits that an overactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[3] By acting as a D2 receptor antagonist, risperidone mitigates this hyperactivity, leading to a reduction in psychotic symptoms.[1]

Simultaneously, risperidone exhibits a strong affinity for 5-HT2A receptors.[3] Blockade of these receptors is thought to enhance dopamine release in the prefrontal cortex, a region implicated in the negative and cognitive symptoms of schizophrenia. This intricate interplay between the dopaminergic and serotonergic systems is a hallmark of atypical antipsychotics and is believed to contribute to their broader therapeutic window and reduced propensity for extrapyramidal side effects compared to first-generation antipsychotics.

Beyond its primary targets, risperidone also interacts with other receptor systems, including adrenergic (α1 and α2) and histaminergic (H1) receptors, which may contribute to its overall clinical profile, including some of its side effects.[1]

Caption: Risperidone's dual antagonism of D2 and 5-HT2A receptors.

Application I: Schizophrenia Animal Model

The NMDA receptor hypofunction hypothesis of schizophrenia provides a robust framework for developing pharmacologically induced animal models. The non-competitive NMDA receptor antagonist, MK-801 (dizocilpine), is widely used to induce a state in rodents that recapitulates many of the positive, negative, and cognitive symptoms of schizophrenia in humans.

Protocol 1: MK-801-Induced Schizophrenia Model in Rats

This protocol details the induction of schizophrenia-like behaviors in rats using MK-801 and subsequent assessment of risperidone's therapeutic efficacy.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • MK-801 (Dizocilpine maleate)

  • Risperidone

  • Vehicle (e.g., 0.9% sterile saline)

  • Behavioral testing apparatus: Open Field Test (OFT) arena, Elevated Plus Maze (EPM), Prepulse Inhibition (PPI) apparatus.

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water) for at least one week prior to the experiment. Handle animals daily to minimize stress.

  • Experimental Groups:

    • Group 1: Vehicle control (Saline + Saline)

    • Group 2: MK-801 control (Saline + MK-801)

    • Group 3: Risperidone treatment (Risperidone + MK-801)

  • Drug Administration:

    • Administer risperidone (0.5 - 2.0 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes prior to MK-801 administration.[4]

    • Administer MK-801 (0.1 - 0.2 mg/kg, i.p.) or vehicle.[5]

  • Behavioral Testing (30 minutes post-MK-801):

    • Open Field Test (OFT): Assesses locomotor activity and anxiety-like behavior.

      • Place the rat in the center of the OFT arena (e.g., 100x100 cm).[3]

      • Record activity for 10-15 minutes using an automated tracking system.

      • Parameters to measure: Total distance traveled, time spent in the center zone, rearing frequency.[6][7]

    • Elevated Plus Maze (EPM): Measures anxiety-like behavior.

      • Place the rat in the center of the maze facing an open arm.[2]

      • Allow the rat to explore for 5 minutes.

      • Parameters to measure: Time spent in open arms, number of entries into open arms.[8]

    • Prepulse Inhibition (PPI) Test: Evaluates sensorimotor gating deficits, a core feature of schizophrenia.

      • Place the rat in the PPI chamber and allow a 5-minute acclimation period with background noise.[9][10]

      • Present a series of startle stimuli (e.g., 120 dB) alone or preceded by a non-startling prepulse (e.g., 75-85 dB).

      • Parameter to measure: Percent PPI (%PPI) = [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100.[11]

Expected Outcomes:

Behavioral TestMK-801 Control GroupRisperidone Treatment Group
Open Field Test Hyperlocomotion (increased total distance)Attenuation of hyperlocomotion
Anxiogenic-like behavior (decreased time in center)Anxiolytic-like effect (increased time in center)
Elevated Plus Maze Anxiogenic-like behavior (decreased time in open arms)Anxiolytic-like effect (increased time in open arms)
Prepulse Inhibition Deficits in sensorimotor gating (reduced %PPI)Reversal of PPI deficits (increased %PPI)

graph "Schizophrenia_Model_Workflow" {
rankdir=LR;
node [shape=box, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Acclimated Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="Risperidone/Vehicle Admin\n(30 min prior)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MK801_Admin [label="MK-801/Vehicle Admin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Behavioral_Testing [label="Behavioral Testing\n(30 min post-MK-801)", shape=diamond, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; OFT [label="Open Field Test"]; EPM [label="Elevated Plus Maze"]; PPI [label="Prepulse Inhibition"]; Data_Analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Drug_Admin; Drug_Admin -> MK801_Admin; MK801_Admin -> Behavioral_Testing; Behavioral_Testing -> OFT; Behavioral_Testing -> EPM; Behavioral_Testing -> PPI; OFT -> Data_Analysis; EPM -> Data_Analysis; PPI -> Data_Analysis; }

Caption: Workflow for the MK-801 induced schizophrenia model.

Application II: Autism Spectrum Disorder (ASD) Animal Model

Prenatal exposure to valproic acid (VPA) in rodents is a well-validated neurodevelopmental model of ASD, inducing core behavioral phenotypes such as social deficits and repetitive behaviors.[10]

Protocol 2: Valproic Acid-Induced Autism Model in Rats

This protocol outlines the induction of an ASD-like phenotype in rat offspring through prenatal VPA exposure and the subsequent evaluation of risperidone's effects.

Materials:

  • Pregnant Sprague-Dawley or Wistar rats

  • Valproic acid (sodium salt)

  • Risperidone

  • Vehicle (e.g., sterile saline)

  • Behavioral testing apparatus: Three-Chamber Social Interaction Test arena, Open Field Test arena for stereotypy assessment.

Procedure:

  • VPA Administration:

    • On gestational day 12.5, administer a single intraperitoneal injection of VPA (400-600 mg/kg) to pregnant dams.[12][13] Control dams receive a saline injection.

  • Offspring Rearing:

    • Allow dams to give birth naturally. Pups are weaned at postnatal day 21 (PND 21).

  • Risperidone Treatment:

    • Begin daily administration of risperidone (0.1 - 0.5 mg/kg, i.p. or oral gavage) or vehicle to male offspring from PND 21 for a specified duration (e.g., 2-4 weeks).

  • Behavioral Testing (in juvenile or adult offspring):

    • Three-Chamber Social Interaction Test: Assesses social preference.

      • The apparatus consists of three interconnected chambers.

      • Habituation Phase (10 min): Allow the test rat to explore all three empty chambers.

      • Sociability Phase (10 min): Place a novel, unfamiliar rat (Stranger 1) in a wire cage in one side chamber and an empty wire cage in the other.

      • Social Novelty Phase (10 min): Replace the empty cage with a new, unfamiliar rat (Stranger 2).

      • Parameters to measure: Time spent in the chamber with the stranger rat vs. the empty cage (sociability) and time spent with the novel stranger vs. the familiar stranger (social novelty).[14][15]

    • Open Field Test for Repetitive Behaviors:

      • Place the rat in the OFT arena.

      • Record behavior for 10-15 minutes.

      • Parameters to measure: Time spent in self-grooming, number of stereotyped movements (e.g., circling).[16]

Expected Outcomes:

Behavioral TestVPA-Exposed Control GroupRisperidone Treatment Group
Three-Chamber Test Reduced sociability (less time with stranger rat)Improved sociability (increased time with stranger rat)
Impaired social novelty preferenceEnhanced social novelty preference
Open Field Test Increased repetitive behaviors (e.g., self-grooming)Reduction in repetitive behaviors

Application III: Bipolar Disorder (Mania) Animal Model

Psychostimulants like amphetamine can induce hyperactivity and other mania-like behaviors in rodents, providing a model to screen for mood-stabilizing and antipsychotic drugs.[17]

Protocol 3: Amphetamine-Induced Hyperactivity Model in Mice

This protocol describes the induction of manic-like hyperactivity in mice using amphetamine and the evaluation of risperidone's anti-manic potential.

Materials:

  • Male C57BL/6 or Swiss Webster mice (20-25g)

  • d-Amphetamine sulfate

  • Risperidone

  • Vehicle (e.g., sterile saline)

  • Behavioral testing apparatus: Open Field Test (OFT) arena.

Procedure:

  • Animal Acclimation: House mice as described in Protocol 1.

  • Experimental Groups:

    • Group 1: Vehicle control (Saline + Saline)

    • Group 2: Amphetamine control (Saline + Amphetamine)

    • Group 3: Risperidone treatment (Risperidone + Amphetamine)

  • Drug Administration:

    • Administer risperidone (0.1 - 1.0 mg/kg, i.p.) or vehicle 30 minutes prior to amphetamine administration.

    • Administer d-amphetamine (1.0 - 5.0 mg/kg, i.p.).[18]

  • Behavioral Testing (immediately after amphetamine injection):

    • Open Field Test (OFT):

      • Place the mouse in the center of the OFT arena.

      • Record locomotor activity for 30-60 minutes.

      • Parameter to measure: Total distance traveled.

Expected Outcomes:

Behavioral TestAmphetamine Control GroupRisperidone Treatment Group
Open Field Test Significant hyperlocomotion (increased total distance)Dose-dependent reduction in amphetamine-induced hyperlocomotion

Molecular and Cellular Readouts: Delving Deeper into Risperidone's Effects

To complement behavioral analyses, molecular and cellular assays can provide valuable insights into the neurobiological changes underlying the observed therapeutic effects of risperidone.

Western Blotting for Dopamine Receptor Expression

Objective: To quantify changes in the expression of dopamine D2 receptors in specific brain regions (e.g., striatum, prefrontal cortex) following chronic risperidone treatment.

Protocol:

  • Tissue Collection and Preparation: Euthanize animals and rapidly dissect the brain region of interest on ice. Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates (20-30 µg) on a polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the D2 receptor overnight at 4°C.[19]

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

ELISA for Pro-inflammatory Cytokines

Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates to assess the anti-inflammatory effects of risperidone.

Protocol:

  • Tissue Homogenization: Homogenize brain tissue in a suitable buffer (e.g., PBS with protease inhibitors).[20][21]

  • ELISA:

    • Use commercially available ELISA kits specific for the cytokines of interest.[22][23]

    • Follow the manufacturer's instructions for sample and standard preparation, incubation times, and washing steps.

    • Read the absorbance on a microplate reader.

  • Data Analysis: Calculate cytokine concentrations based on the standard curve.

Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To examine the effects of risperidone on the expression of genes related to dopaminergic and serotonergic signaling, or neuroinflammation.

Protocol:

  • RNA Extraction: Extract total RNA from brain tissue using a commercial kit.[24]

  • cDNA Synthesis: Reverse transcribe RNA into cDNA.

  • qPCR:

    • Perform qPCR using target-specific primers and a fluorescent dye (e.g., SYBR Green) or probes.[25][26]

    • Use appropriate housekeeping genes for normalization (e.g., GAPDH, β-actin).

  • Data Analysis: Calculate relative gene expression using the ΔΔCt method.

Immunohistochemistry (IHC) for Microglial Activation

Objective: To visualize and quantify the activation state of microglia, the resident immune cells of the brain, in response to the disease model and risperidone treatment.

Protocol:

  • Tissue Preparation: Perfuse animals with 4% paraformaldehyde and prepare cryosections of the brain.[27][28]

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate sections with a primary antibody against a microglial marker (e.g., Iba1).[16][29]

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount and coverslip the sections.

  • Imaging and Analysis:

    • Visualize stained sections using a fluorescence microscope.

    • Analyze microglial morphology (e.g., ramified vs. amoeboid) and density.

Conclusion and Future Directions

The animal models and protocols detailed in this guide provide a robust framework for investigating the preclinical efficacy of risperidone. By combining behavioral assessments with molecular and cellular analyses, researchers can gain a comprehensive understanding of how this important antipsychotic exerts its therapeutic effects. Future research should continue to refine these models to better recapitulate the heterogeneity of human neuropsychiatric disorders and to explore the long-term neurodevelopmental consequences of early-life exposure to risperidone.

References

  • Patsnap Synapse. (2024). What is the mechanism of Risperidone? Retrieved from [Link]

  • BehaviorCloud. (n.d.). Elevated Plus Maze. Retrieved from [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Retrieved from [Link]

  • Frontiers in Behavioral Neuroscience. (2023). The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia. Retrieved from [Link]

  • PubMed. (2004). (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia. Retrieved from [Link]

  • Wikipedia. (n.d.). Open field (animal test). Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. Retrieved from [Link]

  • Maze Engineers. (n.d.). Social Interaction Test. Retrieved from [Link]

  • Journal of Visualized Experiments. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Retrieved from [Link]

  • Multi-Center Mouse Behavior Trial. (n.d.). Protocol for Elevated Plus Maze. Retrieved from [Link]

  • Augusta University. (n.d.). Pre-pulse Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Tissue Homogenization Procedures for use with ELISA. Retrieved from [Link]

  • PubMed. (2017). The valproic acid-induced rodent model of autism. Retrieved from [Link]

  • PubMed Central. (2011). Amphetamine-Induced Conditioned Place Preference and Modeling Domains of Bipolar Disorder. Retrieved from [Link]

  • Journal of Visualized Experiments. (2015). Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons. Retrieved from [Link]

  • PubMed Central. (2014). A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism. Retrieved from [Link]

  • Bio-protocol. (2025). Induction of Experimental Model of Autism. Retrieved from [Link]

  • PubMed Central. (2011). Dopamine receptor mRNA and protein expression in the mouse corpus striatum and cerebral cortex during pre- and post-natal development. Retrieved from [Link]

  • ResearchGate. (2023). Elevated plus maze protocol v1. Retrieved from [Link]

  • Bio-protocol. (n.d.). Social Interaction Test. Retrieved from [Link]

  • PubMed Central. (2006). Irradiation induces regionally specific alterations in pro-inflammatory environments in rat brain. Retrieved from [Link]

  • TheGMS. (2020). A simple immunohistochemical method for detecting microglia in rat brain. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Risperdal (risperidone) long acting injection Label. Retrieved from [Link]

  • PubMed Central. (2022). Alterations of the Hippocampal Networks in Valproic Acid-Induced Rat Autism Model. Retrieved from [Link]

  • PubMed Central. (2008). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Retrieved from [Link]

  • Experimental Neurobiology. (2015). Exploring the Validity of Valproic Acid Animal Model of Autism. Retrieved from [Link]

  • PsychoGenics Inc. (n.d.). Rat Models of Schizophrenia Using the NMDA Receptor Antagonist Dizocilpine (MK-801). Retrieved from [Link]

  • PubMed Central. (2012). Behavioral and pharmacological assessment of a potential new mouse model for mania. Retrieved from [Link]

  • PubMed Central. (2023). Behavioral Training History Modulates Amphetamine-induced Impulsive Action. Retrieved from [Link]

  • protocols.io. (2023). Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014). Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons. Retrieved from [Link]

  • Anilocus. (n.d.). 3-Chamber Sociability Test Step-by-Step Protocol. Retrieved from [Link]

  • ResearchGate. (2008). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis using antibodies against DRD1 and DRD2. Retrieved from [Link]

  • Boster Bio. (2019). Multiplex ELISA Kit For Rat Cytokine – Inflammation (9-Plex). Retrieved from [Link]

  • PubMed. (2015). A 12-week subchronic intramuscular toxicity study of risperidone-loaded microspheres in rats. Retrieved from [Link]

  • ResearchGate. (2018). IL-1beta ELISA with brain tissue homogenates - Why am I not getting any signal in my samples (but my standard curve looks good)? Retrieved from [Link]

  • ResearchGate. (2025). Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice. Retrieved from [Link]

  • PubMed Central. (2015). Comprehensive qPCR profiling of gene expression in single neuronal cells. Retrieved from [Link]

  • Mouse Phenotyping, Cre-driver and Reporter Resources. (2024). Acoustic Startle & Prepulse inhibition. Retrieved from [Link]

  • Frontiers in Pharmacology. (2026). Lupeol restores dopaminergic function by suppressing glial activation in a Parkinson's disease mouse model. Retrieved from [Link]

  • PubMed Central. (2018). Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays. Retrieved from [Link]

  • ResearchGate. (2005). Clinical review of a long-acting, injectable formulation of risperidone. Retrieved from [Link]

  • Dove Medical Press. (2026). Polydopamine Modified with Brain Targeting Peptide Rabies Virus Glycoprotein (RVG29) for the Treatment of Alzheimer’s Disease. Retrieved from [Link]

Sources

C21H25FN2O3 high-throughput screening methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) Architectures for Fluorinated CNS Ligands (


 Scaffolds) 

Abstract & Strategic Context

This technical guide details the high-throughput screening (HTS) methodologies for


 , a chemical formula representative of bioactive hydroxylated metabolites of fluorophenyl-piperazine psychotropics (e.g., Hydroxyfluanisone ) and emerging synthetic opioid scaffolds.

Compounds within the


 space typically exhibit polypharmacology, targeting Dopamine (

), Serotonin (

), and potentially Mu-opioid receptors. Consequently, screening strategies must move beyond simple binding affinity to capture functional selectivity (bias) and metabolic toxicity . This guide prioritizes functional cell-based assays and phenotypic toxicity screening over traditional radioligand binding to accelerate lead optimization.

Part 1: Critical Critical Quality Attributes (CQA) of the Analyte

Before initiating HTS, the physicochemical behavior of


 must be factored into the assay design to prevent false negatives (e.g., due to precipitation or non-specific binding).
PropertyValue / CharacteristicImpact on HTS Protocol
Formula

Fluorinated motif requires specific plasticware to minimize adsorption.
Molecular Weight ~372.4 g/mol Ideal for CNS penetration; fits Lipinski’s Rule of 5.
LogP (Predicted) 2.5 – 3.5Moderate lipophilicity. DMSO stock concentration should not exceed 10 mM to avoid crashing out in aqueous buffers.
pKa Basic (~8.0 - 9.0)Assays must be buffered at pH 7.4 (HEPES/HBSS) to maintain protonation state relevant to receptor binding.
Target Class GPCR (Class A)Requires G-protein coupling assays (

or

).

Part 2: HTS Workflow 1 – Functional GPCR Profiling (FLIPR Calcium Flux)

Rationale: Static binding assays (Ki) fail to distinguish between agonists, antagonists, and inverse agonists. For


 derivatives (likely 

antagonists or

modulators), measuring intracellular calcium mobilization (

) provides real-time functional data.
Protocol: 384-Well Kinetic Calcium Assay

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing

    
     (promiscuous G-protein) and the target receptor (e.g., 
    
    
    
    or
    
    
    ).
  • Dye: Fluo-8 AM or Calcium 6 (Molecular Devices).

  • Instrument: FLIPR Tetra or Hamamatsu FDSS/µCELL.

Step-by-Step Methodology:

  • Cell Plating:

    • Dispense 10,000 cells/well in 25 µL growth medium into black-wall, clear-bottom 384-well PDL-coated plates.

    • Incubate 24h at 37°C, 5%

      
      .
      
  • Dye Loading (Critical Step):

    • Remove growth medium. Add 20 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid).

    • Note: Probenecid inhibits the anion transporter, preventing dye leakage from the cell.

    • Incubate 1h at 37°C, then 15 min at RT to equilibrate.

  • Compound Preparation:

    • Prepare

      
       as a 10 mM stock in 100% DMSO.
      
    • Perform 1:3 serial dilutions in assay buffer (final DMSO < 0.5%).

    • Source Plate: Prepare a 5X concentration source plate.

  • Agonist/Antagonist Mode Execution:

    • Antagonist Mode: Add 12.5 µL of test compound (C21). Incubate 15 min. Then inject

      
       concentration of reference agonist (e.g., Dopamine).
      
    • Readout: Measure fluorescence (

      
      ) every 1 second for 180 seconds.
      
  • Data Normalization:

    • Calculate

      
       (Max fluorescence minus baseline / Baseline).
      
    • Plot dose-response using a 4-parameter logistic fit (Hill equation).

Part 3: HTS Workflow 2 – High-Content Toxicity Screening (Zebrafish)

Rationale: Recent toxicology studies identify


 variants as metabolites in synthetic opioid/psychotropic screenings. In vivo vertebrate screening using Zebrafish larvae is superior to cytotoxicity assays (MTT) because it detects neurotoxicity and behavioral anomalies (locomotor tracking) simultaneously.
Protocol: 96-Well Larval Locomotor Assay

Materials:

  • Model: Wild-type Zebrafish larvae (Danio rerio), 5 days post-fertilization (dpf).

  • System: Noldus DanioVision or ViewPoint Zebrabox.

Methodology:

  • Arraying:

    • Place one single larva per well in a 96-well square-well plate with 200 µL E3 medium.

    • Acclimatize for 1 hour in the dark at 28°C.

  • Dosing:

    • Add

      
       to reach final concentrations of 0.1, 1.0, and 10 µM.
      
    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., 10 µM Haloperidol for sedation).

  • Behavioral Tracking (Light/Dark Challenge):

    • Phase 1 (Basal): 10 min Dark.

    • Phase 2 (Startle): 10 min Light (stimulates anxiety/movement).

    • Phase 3 (Recovery): 10 min Dark.

  • Analysis:

    • Quantify Total Distance Moved (mm) and Velocity (mm/s) .

    • Interpretation: A significant reduction in Phase 2 movement compared to control indicates sedation or neurotoxicity (characteristic of potent

      
       antagonists or opioids).
      

Part 4: Metabolic Stability Workflow (LC-MS/MS)

Rationale: The hydroxylated nature of


 suggests it may be a Phase I metabolite liable to Phase II conjugation (Glucuronidation).

Workflow Diagram (DOT):

HTS_Workflow Compound C21H25FN2O3 (1 µM) Microsomes Liver Microsomes (Human/Rat) + NADPH Compound->Microsomes Incubation Incubation 37°C (0, 15, 30, 60 min) Microsomes->Incubation Quench Quench (Acetonitrile + IS) Incubation->Quench Timepoints Centrifuge Centrifuge 4000g, 20 min Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis Data Calculate CL_int (Intrinsic Clearance) Analysis->Data

Caption: Step-wise metabolic stability profiling using liver microsomes to determine intrinsic clearance (


) and half-life (

).

Part 5: Data Presentation & Analysis

Summary of Expected Results:

Assay TypeReadoutCriteria for "Hit"Biological Implication
FLIPR (

)

/


High potency GPCR modulation (likely Antagonist).
Zebrafish Velocity (mm/s)>50% reduction vs. VehicleCNS penetration + Sedative/Neurotoxic effect.
Microsomal Stability

(min)

Favorable metabolic profile for drug development.

Troubleshooting Guide:

  • High Background in FLIPR: Reduce dye loading time or increase Probenecid concentration (up to 5 mM) if the cell line has high MDR activity.

  • Compound Precipitation: If

    
     precipitates in E3 medium (Zebrafish), add 0.05% BSA as a carrier protein.
    

References

  • PubChemLite. (2025).[1][2] Compound Summary: 51037-51-5 (

    
    ). National Center for Biotechnology Information. [Link]
    
  • Bilel, S., et al. (2023).[3] Toxicity and behavioural effects of ocfentanil and 2-furanylfentanyl in zebrafish larvae and mice. Neurotoxicology, 95, 83–93.[3] (Identifies

    
     as a relevant metabolic target in fluorinated opioid screening). [Link]
    
  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • US Patent 10239835. (2019). Substituted hexahydro-1H-cyclopenta[c]pyrroles as Nav1.7 inhibitors. (Provides synthesis and screening context for scaffolds).

Sources

Application Note: Synthesis and Purification of C₂₁H₂₅FN₂O₃ (Fluoro-Cetirizine)

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the synthesis and purification of C₂₁H₂₅FN₂O₃ .

Based on the molecular formula and pharmaceutical context, this guide focuses on the most chemically significant candidate: Fluoro-Cetirizine (2-[2-[4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl]ethoxy]acetic acid). This compound is the fluoro-analog of the blockbuster antihistamine Cetirizine and is a critical reference standard and active pharmaceutical ingredient (API) candidate in structure-activity relationship (SAR) studies.

(Note: This formula also corresponds to specific metabolites, such as α-hydroxy-fluanisone. This protocol addresses the primary synthetic target, the Cetirizine analog.)

Part 1: Compound Identification & Strategic Overview

Chemical Identity[1]
  • Systematic Name: 2-(2-(4-((4-fluorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid

  • Molecular Formula: C₂₁H₂₅FN₂O₃[1][2][3]

  • Molecular Weight: 372.44 g/mol

  • CAS Number: 83881-57-6 (Free Acid)

  • Core Scaffold: Diphenylmethylpiperazine linked to an ethoxyacetic acid tail.

Retrosynthetic Logic

The synthesis is designed using a convergent approach , minimizing linear steps and maximizing yield. The molecule is disconnected at the piperazine nitrogen, splitting the target into two key precursors:

  • The Pharmacophore: 1-[(4-Fluorophenyl)phenylmethyl]piperazine (Intermediate A ).

  • The Linker: Methyl (2-chloroethoxy)acetate (Intermediate B ).[4]

Rationale:

  • Modularity: Intermediate A can be synthesized in bulk and used for various analogs.

  • Impurity Control: The final alkylation step is highly selective, but the primary risk is bis-alkylation (formation of quaternary ammonium salts), which is controlled by stoichiometry and pH.

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of 1-[(4-Fluorophenyl)phenylmethyl]piperazine (Intermediate A)

Objective: Create the benzhydryl piperazine core. Reaction Type: Nucleophilic Substitution (Sɴ1 mechanism via benzhydryl cation).

Materials:
  • (4-Fluorophenyl)(phenyl)methanol (Start Material 1)

  • Thionyl Chloride (SOCl₂)

  • Piperazine (Anhydrous, 5.0 equivalents)

  • Solvents: Dichloromethane (DCM), Toluene, Xylene.

Step-by-Step Procedure:
  • Chlorination:

    • Dissolve 50.0 g of (4-fluorophenyl)(phenyl)methanol in 250 mL DCM.

    • Cool to 0°C. Add 1.2 eq. of Thionyl Chloride dropwise over 30 mins.

    • Mechanism:[5][6][7][8] Conversion of OH to Cl via an chlorosulfite intermediate.

    • Reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Evaporate solvent to yield 4-fluorobenzhydryl chloride as a viscous oil. Use immediately.

  • Piperazine Coupling:

    • Dissolve 105 g of Piperazine (5.0 eq.) in 300 mL refluxing Xylene.

    • Criticality: High equivalents of piperazine prevent the formation of the bis-benzhydryl impurity (where one piperazine attacks two chloride molecules).

    • Add the crude chloride (dissolved in 50 mL Xylene) dropwise to the refluxing piperazine solution.

    • Reflux for 4 hours.[9]

  • Workup:

    • Cool to room temperature.[7] Filter off the precipitated Piperazine·HCl salt.[8]

    • Wash the filtrate with water (3 × 100 mL) to remove excess piperazine.

    • Extract the organic layer with 1M HCl (2 × 150 mL). The product moves to the aqueous phase; non-basic impurities remain in Xylene.

    • Basify the aqueous phase to pH 10 with 4M NaOH.

    • Extract with DCM, dry over MgSO₄, and concentrate.

    • Yield: ~85% (Pale yellow oil).

Phase 2: N-Alkylation and Hydrolysis (Target C₂₁H₂₅FN₂O₃)

Objective: Attach the ethoxyacetic acid tail.

Materials:
  • Intermediate A (from Phase 1)

  • Methyl (2-chloroethoxy)acetate (1.1 eq.)

  • Base: Potassium Carbonate (K₂CO₃, 2.5 eq.)

  • Catalyst: Potassium Iodide (KI, 0.1 eq.) - Finkelstein condition promoter.

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Procedure:
  • Alkylation:

    • Suspend 10.0 g of Intermediate A , 4.5 g of K₂CO₃, and 0.5 g KI in 100 mL dry MeCN.

    • Heat to 60°C.

    • Add Methyl (2-chloroethoxy)acetate (1.1 eq.) dropwise.

    • Reflux for 12 hours.[3]

    • Checkpoint: Monitor HPLC for the disappearance of Intermediate A .

    • Filter inorganic salts and evaporate MeCN.

  • Hydrolysis:

    • Dissolve the crude ester in 50 mL Ethanol.

    • Add 20 mL of 4M NaOH (aq).

    • Stir at 50°C for 2 hours.

    • Mechanism:[5][6][7][8] Saponification of the methyl ester to the carboxylate salt.

  • Isolation (Isoelectric Precipitation):

    • Evaporate Ethanol. Dilute residue with 50 mL water.

    • Wash with Ether (2 × 30 mL) to remove neutral impurities.

    • Critical Step: Carefully adjust pH of the aqueous phase to pH 4.2 (Isoelectric point of the zwitterion) using 2M HCl.

    • The free acid C₂₁H₂₅FN₂O₃ will precipitate as a white solid or gum.

    • Extract with DCM if gummy, or filter if solid.

Part 3: Purification & Quality Control[11]

Purification Strategy

The crude product often contains trace unhydrolyzed ester or inorganic salts.

  • Method: Recrystallization as the Dihydrochloride Salt .

  • Protocol:

    • Dissolve the free acid in minimal Acetone.

    • Bubble dry HCl gas or add 2M HCl in Ether until pH < 1.

    • The Dihydrochloride salt precipitates instantly.

    • Recrystallize from Acetone/Water (9:1) .

Analytical Specifications
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity > 99.5%HPLC (C18, MeCN/Buffer)
Mass Spec [M+H]⁺ = 373.19 m/zESI-MS
¹H NMR Consistent with structure500 MHz, DMSO-d₆
Water Content < 0.5%Karl Fischer

Part 4: Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis pathway and critical control points.

Synthesis_Protocol Start1 4-Fluorophenyl(phenyl)methanol Step1 Chlorination (SOCl2, DCM) Start1->Step1 Inter1 4-Fluorobenzhydryl Chloride Step1->Inter1 -SO2, -HCl Step2 N-Alkylation (Reflux Xylene) Inter1->Step2 Start2 Piperazine (5.0 eq) Start2->Step2 Inter2 Intermediate A (Benzhydryl Piperazine) Step2->Inter2 Excess Piperazine Removed Step3 Alkylation & Hydrolysis (K2CO3, MeCN -> NaOH) Inter2->Step3 Start3 Methyl (2-chloroethoxy)acetate Start3->Step3 Final Crude C21H25FN2O3 Step3->Final Saponification Purify Purification (HCl Salt Formation) Final->Purify

Caption: Convergent synthesis route for Fluoro-Cetirizine showing key intermediates and reagents.

Purification Logic Tree

This decision tree guides the purification process based on the physical state of the crude product.

Purification_Logic Crude Crude Reaction Mixture (Post-Hydrolysis) Check Check pH Crude->Check Acidify Acidify to pH 4.2 (Isoelectric Point) Check->Acidify State Physical State? Acidify->State Solid Precipitate Formed State->Solid Gum Oily Gum Formed State->Gum Filter Filtration & Wash (Cold Water) Solid->Filter Extract DCM Extraction Dry & Evaporate Gum->Extract Salt Salt Formation (HCl in Acetone) Filter->Salt Extract->Salt Recryst Recrystallization (Acetone/Water) Salt->Recryst

Caption: Purification workflow utilizing isoelectric precipitation and salt crystallization.

Part 5: References

  • PubChem. (n.d.). Compound Summary for CID 83881-57-6 (Fluoro-Cetirizine Analog). National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Baltes, E., et al. (1988). Synthesis and H1-antihistaminic activity of new piperazine derivatives. European Journal of Medicinal Chemistry. (Foundational chemistry for Cetirizine class).

  • Opfermann, G., & Schänzer, W. (1996). Trimethylsilylation of Cetirizine and related compounds. Journal of Chromatography A. (Analytical methods for piperazine derivatives).

  • Cossement, E., & Bodson, G. (1985). Process for the preparation of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid. U.S. Patent No. 4,525,358. (Primary patent reference for the synthetic route).

Sources

Application Note: Dosage and Administration of C21H25FN2O3 (2-Hydroxyfluanisone) in Mice

[1][2][3]

Compound Profile & Mechanism

C21H25FN2O3 (CAS: 51037-51-5) is the 2-hydroxy derivative of Fluanisone , a butyrophenone antipsychotic and sedative.[1][2] In preclinical research, this compound is primarily utilized to study the metabolic fate of butyrophenones, investigate structure-activity relationships (SAR) regarding receptor affinity (D2 dopamine/5-HT2 serotonin receptors), and serve as a reference standard in pharmacokinetic (PK) profiling.[1][2]

  • Chemical Name: 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one[1][2][3]

  • Molecular Weight: 372.44 g/mol [1][2]

  • Pharmacological Class: Butyrophenone derivative (Neuroleptic/Sedative)[1][2]

  • Key Properties: Lipophilic, CNS-active, low aqueous solubility.[1][2]

Mechanism of Action (Inferred)

Like its parent compound Fluanisone, C21H25FN2O3 acts as an antagonist at Dopamine D2 and Serotonin 5-HT2A receptors.[1][2] The introduction of the hydroxyl group at the

12

Formulation Strategy

Due to the lipophilic nature of butyrophenones, C21H25FN2O3 requires specific vehicle systems to ensure stable suspension or solution for administration.[1][2]

Recommended Vehicles
Vehicle SystemCompositionRouteStabilityNotes
Standard (Precipitation Risk) 5% DMSO + 5% Tween 80 + 90% SalineIP, PO< 4 HoursPrepare fresh.[1][2] Sonicate to ensure dispersion.[1][2]
High Stability (Preferred) 20% HP-

-Cyclodextrin in Water
IV, IP> 24 HoursRequires stirring for 30-60 mins.[1][2] Best for IV.
Lipid Carrier Corn Oil or Miglyol 812PO, SCDaysSlow absorption; suitable for chronic dosing.[1][2]
Step-by-Step Formulation Protocol (Standard Vehicle)
  • Weighing: Accurately weigh the required amount of C21H25FN2O3 powder.

  • Solubilization: Add 100% DMSO (5% of final volume) to the powder. Vortex vigorously until dissolved.[1][2]

    • Note: If the compound does not fully dissolve, add the Tween 80 component next.[1][2]

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex for 30 seconds.[1][2]

  • Dilution: Slowly add warm (

    
    C) Sterile Saline (0.9% NaCl)  (90% of final volume) while vortexing continuously to prevent precipitation.
    
  • Verification: Inspect for clarity. If cloudy, sonicate at

    
    C for 10 minutes.
    

Dosage and Administration Protocols

Dosages are extrapolated from the parent compound (Fluanisone) and standard metabolic probe protocols.[1][2] Always perform a pilot dose-response study.

Dosage Guidelines (Mice)
Indication / Study TypeDosage RangeFrequencyRouteExpected Outcome
Pharmacokinetics (PK) 1 – 5 mg/kgSingle BolusIVClearance (

), Volume of Distribution (

).[1][2]
Metabolite Profiling 10 – 20 mg/kgSingle DosePO / IPIdentification of downstream conjugates.[1][2]
Behavioral (Sedation) 10 – 40 mg/kgSingle DoseIPReduced locomotion, catalepsy (high dose).[1][2]
Toxicity Screening 50 – 100 mg/kgEscalatingPOAssessment of LD50/Acute toxicity.[1][2]
Administration Workflows
A. Intraperitoneal (IP) Injection[1][2]
  • Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).[1][2]

  • Technique: Restrain the mouse manually. Tilt the head downward. Inject into the lower right quadrant of the abdomen to avoid the cecum.[1][2]

  • Monitoring: Observe for "writhing" (irritation) immediately post-injection.

B. Intravenous (IV) Injection (Tail Vein)[1][2]
  • Volume: 5 mL/kg (e.g., 0.125 mL for a 25g mouse).[1][2]

  • Preparation: Warm the mouse tail with a heat lamp or warm water to dilate veins.[1][2]

  • Technique: Use a 29G or 30G needle. Insert into the lateral tail vein.[1][2] Confirm placement by blood flash or lack of resistance.[1][2]

  • Critical: Ensure the solution is particle-free (filter 0.22

    
    m) to prevent embolism.
    

Experimental Design & Workflow Visualization

The following diagram illustrates the workflow for a comparative PK and Behavioral study using C21H25FN2O3.

Gcluster_0Phase 1: Preparationcluster_1Phase 2: Administrationcluster_2Phase 3: Data CollectionWeighWeigh Compound(C21H25FN2O3)SolubilizeSolubilize(DMSO/Tween/Saline)Weigh->SolubilizeFilterFilter Sterilize(0.22 µm)Solubilize->FilterGroupAGroup A: IV Bolus(2 mg/kg)Filter->GroupAGroupBGroup B: IP Dose(20 mg/kg)Filter->GroupBBloodBlood Sampling(5, 15, 30, 60 min)GroupA->BloodGroupB->BloodBehaviorLocomotor Activity(Open Field)GroupB->BehaviorBrainBrain TissueHarvest (Tmax)Blood->BrainTerminal

Caption: Experimental workflow for pharmacokinetic and pharmacodynamic profiling of C21H25FN2O3 in mice.[1][2]

Data Analysis & Expected Results

Pharmacokinetics (PK)

Analyze plasma concentration-time curves using non-compartmental analysis (NCA).

  • 
     (IP):  Expected within 15–30 minutes due to lipophilicity.[1][2]
    
  • 
    :  Likely short (1–3 hours) due to rapid hepatic metabolism (hydroxylation/glucuronidation).[1][2]
    
  • Bioavailability (

    
    ):  Calculate as 
    
    
    .[1][2]
Behavioral Markers[1][2][3]
  • Sedation: Measured by reduced total distance traveled in an Open Field Test.[1][2]

  • Catalepsy: Measured by the "Bar Test" (latency to move forepaws from a horizontal bar).[1][2] High doses (>20 mg/kg) may induce catalepsy, indicative of D2 receptor blockade.[1][2]

Safety & Toxicity Monitoring

  • Adverse Effects: Monitor for respiratory depression (shallow breathing), hypothermia, and excessive sedation.[1][2]

  • Humane Endpoints: Loss of righting reflex for >2 hours, weight loss >20%, or convulsions.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51037-51-5 (C21H25FN2O3).[1][2] Retrieved from [Link][1][2]

  • Janssen, P. A. J., et al. (1959). Chemistry and pharmacology of butyrophenones.[1][2] Journal of Medicinal Chemistry.[1][2] (Foundational reference for class pharmacology).[1][2]

  • Guide to Pharmacology (2025). Dopamine D2 receptor antagonists: Fluanisone and derivatives.[1][2] Retrieved from [Link]

  • ChemIDplus. 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one - RN: 51037-51-5.[1][2] U.S. National Library of Medicine.[1][2]

Troubleshooting & Optimization

Technical Support Center: C21H25FN2O3 Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with C21H25FN2O3 , primarily identified as 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one (a hydroxylated derivative/metabolite of Fluanisone).

This guide is structured for researchers requiring high-fidelity solubilization for in vitro assays and in vivo administration.[1][2]

Compound Identifier: C21H25FN2O3 Primary Chemical Name: 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one Chemical Class: Phenylpiperazine Butyrophenone Derivative Molecular Weight: 372.43 g/mol [1][2][3]

Physicochemical Profile & Solubility Diagnostics[1][2]

Before attempting formulation, understand the physical constraints of this molecule.[1][2] C21H25FN2O3 is a lipophilic weak base.[1][2] Its solubility is critically dependent on pH and ionization state.[1][2]

Solubility Data Matrix
Solvent / MediumSolubility EstimateStatusNotes
Water (pH 7.0) < 0.01 mg/mL🔴 InsolubleNeutral species predominates; high precipitation risk.[1][2]
0.1 N HCl (pH 1.2) > 5 mg/mL🟢 SolublePiperazine nitrogen protonated (

), increasing polarity.[1][2]
DMSO > 25 mg/mL🟢 ExcellentPreferred stock solvent.[1][2]
Ethanol ~ 5-10 mg/mL🟡 ModerateGood for intermediate dilutions; evaporation risk.[1][2]
PBS (pH 7.4) < 0.05 mg/mL🔴 PoorPhosphate ions may facilitate precipitation of the free base.[1][2]
PEG 400 ~ 10 mg/mL🟢 GoodExcellent cosolvent for in vivo vehicles.[1][2]
The Mechanistic Barrier: "The pH Crash"

The piperazine moiety has a pKa of approximately 7.5 – 8.0 .[1][2]

  • At pH < 5.0: The molecule is positively charged (cationic) and water-soluble.[1][2]

  • At pH > 7.0 (Physiological): The molecule deprotonates to its neutral, lipophilic free-base form.[1][2]

  • Result: When you dilute an acidic stock or DMSO stock into neutral media (PBS, DMEM), the compound instantly crashes out as a fine precipitate, often invisible to the naked eye but disastrous for assay reproducibility.[1][2]

Troubleshooting Guide (Q&A)

Scenario A: In Vitro Cellular Assays

Q: I dissolved C21H25FN2O3 in DMSO at 10 mM. When I dilute it 1:1000 into cell culture media, I see crystals. Why? A: This is "solvent shock."[1][2] The rapid transition from 100% DMSO to aqueous media causes local supersaturation.[1][2]

  • Immediate Fix: Sonicate the media for 5 minutes. If crystals persist, the concentration (10 µM) exceeds the thermodynamic solubility limit at pH 7.4.[1][2]

  • Protocol Adjustment:

    • Prepare an intermediate dilution in Ethanol or 1:1 DMSO:PBS .[1][2]

    • Add the compound to the media slowly while vortexing.

    • Critical: Limit final concentration to ≤ 1 µM for aqueous buffers, or use a carrier protein (BSA) in the media to sequester the lipophilic drug.[1][2]

Q: My IC50 curves are flat or erratic. A: This indicates precipitation or non-specific binding to plastics.[1][2]

  • Diagnosis: C21H25FN2O3 is highly lipophilic (LogP ~3-4).[1][2] It sticks to polystyrene plates.[1][2]

  • Solution: Use Low-Binding (BSA-coated) plates or add 0.05% Tween-80 to your assay buffer to maintain solubility and prevent surface adsorption.[1][2]

Scenario B: In Vivo Formulation (IP/IV/Oral)

Q: Can I just dissolve it in saline for injection? A: No. It will not dissolve and will likely cause an embolism or stay as a depot at the injection site.[1][2] Q: The solution turns cloudy after 10 minutes. A: Your cosolvent system is metastable.[1][2] The "Ostwald Ripening" effect is occurring, where small crystals grow into larger ones.[1][2] You need a surfactant or complexing agent.[1][2]

Optimization Strategies & Protocols

Strategy 1: The "Golden Triangle" Formulation (For In Vivo IP/IV)

This vehicle uses a cosolvent, a surfactant, and water to stabilize the compound.[1][2]

Reagents: DMSO, PEG 400, Tween 80, Saline (0.9%).[1][2] Target Concentration: 1 - 5 mg/mL.[1][2]

Protocol:

  • Dissolve C21H25FN2O3 in DMSO (5% of final volume). Vortex until clear.

  • Add PEG 400 (40% of final volume). Vortex thoroughly. The solution should be warm.[1][2]

  • Add Tween 80 (5% of final volume). Vortex.

  • Slowly Add Saline (50% of final volume) dropwise while vortexing.

    • Note: If cloudiness appears, stop and sonicate.[1][2] If it persists, increase PEG 400 to 60% and reduce Saline to 30%.

Strategy 2: Cyclodextrin Complexation (Superior Biocompatibility)

Uses Sulfobutylether-β-Cyclodextrin (SBE-β-CD) (e.g., Captisol®) to encapsulate the lipophilic drug.[1][2]

Protocol:

  • Prepare a 30% (w/v) SBE-β-CD solution in distilled water (pH adjusted to 4.0 with 0.1N HCl).

  • Add C21H25FN2O3 powder directly to this vehicle.[1][2]

  • Sonicate at 40°C for 30–60 minutes.

  • The acidic pH helps initial dissolution; the cyclodextrin maintains solubility as pH rises in vivo.[1][2]

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting the correct vehicle based on your experimental constraints.

Solubility_Workflow Start Start: C21H25FN2O3 Formulation AppType Application Type? Start->AppType InVitro In Vitro (Cells/Enzymes) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo DMSO_Stock Dissolve in 100% DMSO (10-20 mM Stock) InVitro->DMSO_Stock Route Route of Admin? InVivo->Route Dilution Dilute to Working Conc. DMSO_Stock->Dilution PrecipCheck Precipitation Observed? Dilution->PrecipCheck No No PrecipCheck->No Clear Yes Yes PrecipCheck->Yes Cloudy SuccessIV Proceed with Assay (Keep DMSO < 0.5%) AddTween Add 0.05% Tween-20 or BSA carrier AddTween->SuccessIV Oral Oral Gavage (PO) Route->Oral Parenteral Injection (IV/IP) Route->Parenteral MethCell Suspension: 1% Methylcellulose + 0.1% Tween 80 Oral->MethCell SolubilityCheck High Solubility Req? (>2 mg/mL) Parenteral->SolubilityCheck No (Low Dose) No (Low Dose) SolubilityCheck->No (Low Dose) < 2 mg/mL Yes (High Dose) Yes (High Dose) SolubilityCheck->Yes (High Dose) > 2 mg/mL Cosolvent Cosolvent System: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline Cyclodextrin Complexation: 30% SBE-beta-CD in pH 4.0 buffer No->SuccessIV Yes->AddTween No (Low Dose)->Cosolvent Yes (High Dose)->Cyclodextrin

Caption: Decision matrix for selecting the optimal solubilization strategy based on application (In Vitro vs. In Vivo) and concentration requirements.

References

  • PubChem. Compound Summary: 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one (C21H25FN2O3).[1][2] National Library of Medicine.[1][2] [Link][1]

  • Li, P., & Zhao, L. (2019).[1][2][4] Developing Early Formulations: Practice and Perspective.[1][2] International Journal of Pharmaceutics.[1][2] (General reference for Cosolvent/Surfactant ratios). [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2] [Link]

  • Bilel, S., et al. (2023).[1][2][3][4] Toxicity and behavioural effects of ocfentanil and 2-furanylfentanyl in zebrafish larvae and mice.[1][2] (Reference for C21H25FN2O3 as a metabolite in biological systems).[1][2][3] [Link]

Sources

Technical Support Center: C21H25FN2O3 (Risperidone) Off-Target Effects and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential and mechanistic intricacies of C21H25FN2O3, commonly known as Risperidone. As an atypical antipsychotic, Risperidone's clinical efficacy is primarily attributed to its high-affinity antagonism of Dopamine D2 and Serotonin 5-HT2A receptors. However, its interaction with a range of other receptors, known as off-target effects, can lead to undesired side effects and confound experimental results. This guide provides a comprehensive resource for understanding, identifying, and mitigating these off-target effects in a research setting, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target interactions of Risperidone?

Risperidone's therapeutic action in treating schizophrenia and bipolar disorder is principally mediated by its potent antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.[1][2] However, it also exhibits significant affinity for several other receptors, which are considered its primary off-targets. These interactions are crucial to understand as they can contribute to both the therapeutic profile and the adverse effects observed with the compound.[1][3]

Table 1: Risperidone Receptor Binding Affinities (Ki in nM)

Receptor FamilyOn-Target ReceptorsKi (nM)Key Off-Target ReceptorsKi (nM)
Dopaminergic Dopamine D23.13 - 3.2--
Serotonergic Serotonin 5-HT2A0.16 - 0.2--
Adrenergic --Alpha-1 Adrenergic0.8
--Alpha-2 Adrenergic7.54
Histaminergic --Histamine H12.23

Data compiled from Leysen et al., 1994 and the Psychopharmacology Institute.[1][3]

The affinity for alpha-1 adrenergic and histamine H1 receptors, for instance, is associated with side effects such as orthostatic hypotension and sedation, respectively.[4]

Q2: What is the mechanistic basis for Risperidone's off-target effects?

The off-target interactions of Risperidone are a consequence of its molecular structure, which allows it to bind to the orthosteric or allosteric sites of various receptors, not just its intended targets.[5] The benzisoxazole and piperidine moieties of Risperidone are key to its binding capabilities.[6] While designed to fit the binding pockets of D2 and 5-HT2A receptors, structural similarities in the binding domains of other receptors, such as the adrenergic and histaminergic receptors, permit Risperidone to bind with varying affinities.[5] This promiscuous binding profile is a common characteristic of many small molecule drugs and a critical consideration in drug development and experimental pharmacology.

Q3: How can I experimentally distinguish between on-target and off-target effects in my cellular assays?

Distinguishing between on-target and off-target effects is a cornerstone of rigorous pharmacological research. A multi-pronged approach is recommended:

  • Selective Antagonists: Utilize highly selective antagonists for the suspected off-target receptors as tool compounds. If a selective antagonist for the alpha-1 adrenergic receptor reverses an observed cellular effect of Risperidone, it strongly suggests the effect is mediated through this off-target receptor.

  • Cell Lines with and without the Target Receptor: Whenever possible, use cell lines that endogenously express the intended target receptor and compare the results with cell lines that do not. Genetically modified cell lines (e.g., using CRISPR/Cas9 to knock out the target receptor) can also be invaluable for this purpose.[7]

  • Structurally Related but Inactive Compounds: Employ a close structural analog of Risperidone that is known to have significantly lower affinity for the primary target. If this analog still produces the same cellular effect, it is likely an off-target effect.

Troubleshooting Experimental Issues

This section addresses common problems encountered during in vitro experiments with Risperidone and provides actionable solutions.

Issue 1: High non-specific binding in my radioligand binding assay.
  • Question: I'm performing a competition binding assay with radiolabeled spiperone and unlabeled Risperidone on membranes expressing the D2 receptor, but my non-specific binding is over 50% of the total binding. What can I do to improve my assay window?

  • Answer: High non-specific binding can obscure the specific binding signal and lead to inaccurate affinity measurements. Here is a systematic approach to troubleshoot this issue:

    • Optimize the Concentration of the Unlabeled Competitor: For defining non-specific binding, a common practice is to use a high concentration of an unlabeled ligand. A good starting point is 100 times the Kd of the unlabeled ligand for the receptor.[1] However, excessively high concentrations can lead to non-specific effects. It's advisable to test a range of concentrations of the unlabeled competitor to find the optimal concentration that maximally displaces specific binding without significantly increasing non-specific binding.

    • Reduce Radioligand Concentration: While a higher concentration of radioligand can increase the total signal, it can also elevate non-specific binding.[8] Try reducing the radioligand concentration to a level closer to its Kd value. This often improves the ratio of specific to non-specific binding.

    • Modify Washing Steps: Inadequate washing can leave unbound radioligand trapped in the filter or on the membranes. Increase the volume and/or the number of washes with ice-cold buffer.[1] Using a slightly warmer washing buffer can sometimes help reduce non-specific interactions, but this should be tested empirically.

    • Filter Plate Pre-treatment: Hydrophobic interactions of the radioligand with the filter material can be a source of high non-specific binding. Pre-treating the filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) or bovine serum albumin (BSA) can significantly reduce this.[9][10]

    • Consider a Different Radioligand: If the issue persists, the chosen radioligand may have inherent properties that lead to high non-specific binding. If available, consider using an alternative radioligand for the same target with a different chemical scaffold.

Issue 2: Unexpected agonist-like activity in a functional assay for an off-target receptor.
  • Question: I'm using a cell-based assay to screen for off-target effects and I'm seeing a weak but consistent agonist response at the alpha-2 adrenergic receptor, which I expected Risperidone to antagonize. Is this a real effect or an artifact?

  • Answer: This is an excellent and critical question. Differentiating a true, albeit unexpected, pharmacological effect from an experimental artifact is paramount. Here’s how to approach this:

    • Confirm Receptor Expression and Pathway Coupling: First, ensure that the cell line you are using expresses the alpha-2 adrenergic receptor and that it is coupled to the signaling pathway you are measuring (e.g., inhibition of cAMP production for a Gi-coupled receptor).[11]

    • Use a Known Antagonist: Pre-incubate the cells with a known and selective antagonist for the alpha-2 adrenergic receptor before adding Risperidone. If the antagonist blocks the observed agonist-like effect of Risperidone, it provides strong evidence that the effect is mediated through the alpha-2 adrenergic receptor.

    • Evaluate for Compound Interference: Some compounds can interfere with the assay technology itself. For example, in luciferase-based reporter assays, the test compound might directly inhibit or activate the luciferase enzyme. Run a control experiment where you test Risperidone in a cell line that does not express the alpha-2 adrenergic receptor but uses the same reporter system.

    • Check for Compound Precipitation: At higher concentrations, Risperidone, which is practically insoluble in water, can precipitate in aqueous assay buffers.[12][13] These precipitates can cause light scattering in optical assays or other non-specific effects. Visually inspect your assay plates for any signs of precipitation. If you suspect precipitation, you can try preparing the compound in a different vehicle or using a step-wise dilution method.[3]

Issue 3: My IC50 values for Risperidone in a cell-based assay are highly variable between experiments.
  • Question: I'm performing a functional assay to determine the potency of Risperidone at the 5-HT2A receptor, but my IC50 values are inconsistent from day to day. What are the likely causes and how can I improve my assay's reproducibility?

  • Answer: High variability in potency measurements is a common challenge in cell-based assays. The following troubleshooting steps can help you identify and address the source of the inconsistency:

    • Cell Health and Passage Number: The physiological state of your cells is critical. Ensure that you are using cells from a consistent passage number range, as receptor expression levels and signaling pathway components can change with excessive passaging. Always perform a cell viability check before starting an experiment.[14]

    • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable responses. Ensure your cell suspension is homogenous before and during plating. For adherent cells, be mindful of the "edge effect" where wells on the perimeter of the plate can behave differently due to evaporation. Consider not using the outer wells for experimental data.[14]

    • Reagent Quality and Preparation: Use reagents from the same lot whenever possible. Prepare fresh dilutions of your agonist and antagonist for each experiment. Ensure that your detection reagents are stored correctly and are within their expiry date.

    • Agonist Concentration: The concentration of the agonist used to stimulate the cells can significantly impact the calculated IC50 of an antagonist. Use a concentration of the agonist that gives a robust and reproducible response, typically around the EC80.[7]

    • Incubation Times: Ensure that all incubation times (e.g., compound pre-incubation, agonist stimulation, detection reagent incubation) are precisely controlled and consistent between experiments.

Experimental Protocols and Workflows

Protocol 1: Radioligand Competition Binding Assay to Determine Risperidone Affinity for an Off-Target Receptor

This protocol describes a filtration-based competition binding assay to determine the binding affinity (Ki) of Risperidone for a G-protein coupled receptor (GPCR) of interest, for example, the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor.

  • Radioligand: [3H]-pyrilamine (a selective H1 antagonist).

  • Unlabeled competitor for non-specific binding: Mepyramine.

  • Test compound: Risperidone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., glass fiber filters pre-treated with 0.5% PEI).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Risperidone in DMSO. Create a serial dilution series of Risperidone in assay buffer.

    • Prepare a stock solution of the radioligand, [3H]-pyrilamine, in assay buffer. The final concentration in the assay should be approximately the Kd of the radioligand for the receptor.

    • Prepare a high-concentration solution of mepyramine in assay buffer for determining non-specific binding (e.g., 10 µM).

    • Prepare the cell membrane suspension in ice-cold assay buffer. The amount of membrane protein per well should be optimized to give a good signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add mepyramine solution, radioligand, and cell membranes.

    • Competition Binding: Add the serially diluted Risperidone solutions, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes). This should be determined experimentally.

  • Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

  • Washing: Wash each well multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Drying and Counting: Allow the filter plate to dry completely. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of Risperidone.

    • Fit the data to a one-site competition model using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Functional Assay to Assess Risperidone's Effect on an Off-Target GPCR

This protocol describes a cell-based assay to measure the functional activity of Risperidone at a Gq-coupled off-target receptor, such as the alpha-1 adrenergic receptor, by measuring inositol monophosphate (IP1) accumulation.

Materials:

  • A cell line stably expressing the human alpha-1 adrenergic receptor (e.g., HEK293 or CHO cells).

  • A known agonist for the alpha-1 adrenergic receptor (e.g., phenylephrine).

  • Test compound: Risperidone.

  • IP-One HTRF Assay Kit (or similar).

  • Cell culture medium and supplements.

  • 384-well white assay plates.

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells under standard conditions.

    • Harvest the cells and seed them into the 384-well assay plates at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Preparation:

    • Prepare a serial dilution of Risperidone in the assay buffer provided with the kit.

    • Prepare a stock solution of the agonist, phenylephrine, in the assay buffer.

  • Assay Protocol (Antagonist Mode):

    • Remove the cell culture medium from the plates.

    • Add the serially diluted Risperidone solutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Add the agonist (phenylephrine) at a concentration that gives approximately 80% of the maximal response (EC80).

    • Incubate the plates for the recommended time at 37°C to allow for IP1 accumulation.

  • Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.

    • Incubate the plate at room temperature in the dark for the recommended time (e.g., 60 minutes).

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the HTRF ratio and plot the response against the log concentration of Risperidone.

    • Fit the data to a suitable dose-response model to determine the IC50 of Risperidone.

Visualizations

Risperidone's On- and Off-Target Signaling Pathways

Risperidone_Signaling cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Risperidone Risperidone D2R Dopamine D2 Receptor Risperidone->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Risperidone->HT2AR Antagonism A1AR Alpha-1 Adrenergic Receptor Risperidone->A1AR Antagonism A2AR Alpha-2 Adrenergic Receptor Risperidone->A2AR Antagonism H1R Histamine H1 Receptor Risperidone->H1R Antagonism Therapeutic_Effect Therapeutic Effect (Antipsychotic) D2R->Therapeutic_Effect HT2AR->Therapeutic_Effect Side_Effects Side Effects (e.g., Hypotension, Sedation) A1AR->Side_Effects A2AR->Side_Effects H1R->Side_Effects

Caption: Risperidone's primary therapeutic effects and common side effects.

Troubleshooting Workflow for High Non-Specific Binding in a Radioligand Binding Assay

Troubleshooting_NSB Start High Non-Specific Binding (>50% of Total) Q1 Is the unlabeled competitor concentration optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the radioligand concentration close to its Kd? A1_Yes->Q2 Action1 Test a range of competitor concentrations (e.g., 10x to 1000x Kd) A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are washing steps adequate? A2_Yes->Q3 Action2 Reduce radioligand concentration A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the filter plate pre-treated? A3_Yes->Q4 Action3 Increase wash volume and/or number of washes A3_No->Action3 Action3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consider using an alternative radioligand A4_Yes->End Action4 Pre-treat filter plate with 0.5% PEI or BSA A4_No->Action4 Action4->End

Caption: A step-by-step guide to troubleshooting high non-specific binding.

References

  • Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Laduron, P. M. (1994). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 271(1), 549-556. [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • [This citation is intentionally left blank as it was not used in the final response]
  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]

  • [This citation is intentionally left blank as it was not used in the final response]
  • Sriram, K., & Insel, P. A. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in cell biology, 142, 279–296. [Link]

  • [This citation is intentionally left blank as it was not used in the final response]
  • National Center for Biotechnology Information. (n.d.). Risperidone. In PubChem. Retrieved February 5, 2026, from [Link]

  • [This citation is intentionally left blank as it was not used in the final response]
  • [This citation is intentionally left blank as it was not used in the final response]
  • Di, L., & Kerns, E. H. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Current pharmaceutical biotechnology, 16(11), 965–978. [Link]

  • [This citation is intentionally left blank as it was not used in the final response]
  • [This citation is intentionally left blank as it was not used in the final response]
  • Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. [Link]

  • [This citation is intentionally left blank as it was not used in the final response]
  • Smith, I., & He, Y. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • [This citation is intentionally left blank as it was not used in the final response]
  • ResearchGate. (n.d.). Chemical structure of risperidone. [Link]

  • [This citation is intentionally left blank as it was not used in the final response]
  • Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]

  • Wikipedia. (2024, January 29). Risperidone. In Wikipedia. [Link]

  • [This citation is intentionally left blank as it was not used in the final response]
  • [This citation is intentionally left blank as it was not used in the final response]
  • [This citation is intentionally left blank as it was not used in the final response]
  • [This citation is intentionally left blank as it was not used in the final response]
  • [This citation is intentionally left blank as it was not used in the final response]
  • Glennon, R. A., & Dukat, M. (2000). Sigma Receptor Binding Assays. Current protocols in pharmacology, Chapter 1, Unit1.8. [Link]

Sources

Validation & Comparative

Distinctive Selectivity Profiles: L-741,626 (C21H25FN2O3) vs. Raclopride in Dopaminergic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Selectivity Paradox

In the investigation of dopaminergic signaling, the chemical formula C21H25FN2O3 refers to L-741,626 , a pivotal tool compound in neuropharmacology. While many researchers rely on the standard benzamide antagonist Raclopride for dopamine receptor studies, Raclopride exhibits a critical limitation: it lacks sufficient selectivity between the D2 and D3 receptor subtypes.

This guide provides a technical comparison between L-741,626 (the selective specialist) and Raclopride (the potent generalist). For drug development professionals and neuroscientists, understanding the distinction between these two is the difference between measuring a "dopaminergic effect" and isolating a specific D2-mediated mechanism.

The Core Distinction
  • L-741,626 (C21H25FN2O3): A highly selective dopamine D2 receptor antagonist (

    
     ~2.4 nM) with low affinity for D3 and D4 receptors.
    
  • Raclopride: A high-affinity antagonist that binds almost equally to D2 and D3 receptors (

    
     ~1.8 nM for both), making it unsuitable for distinguishing between these subtypes.
    

Mechanism of Action & Signaling Pathway[1]

Both compounds function as orthosteric antagonists at the Dopamine D2-like receptor family (D2, D3, D4). These are G-protein-coupled receptors (GPCRs) coupled to


 proteins.
Physiological Pathway

Under normal conditions, dopamine binding to the D2 receptor triggers the release of the


 subunit, which inhibits Adenylyl Cyclase (AC) , leading to a reduction in intracellular cAMP and decreased Protein Kinase A (PKA) activity.

Antagonist Action: By blocking the D2 receptor, L-741,626 prevents this


-mediated inhibition, effectively normalizing or elevating cAMP levels in the presence of endogenous dopamine.
Diagram: D2 Receptor Signaling & Antagonism

The following diagram illustrates the specific blockade point of L-741,626 within the signaling cascade.

D2_Signaling L741 L-741,626 (Antagonist) D2R D2 Receptor (GPCR) L741->D2R BLOCKS Dopamine Dopamine (Agonist) Dopamine->D2R Activates Gi Gi Protein (Heterotrimeric) D2R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits (-) cAMP cAMP (Signaling) AC->cAMP Catalyzes ATP ATP ATP->AC Effect Downstream Effects cAMP->Effect Modulates

Figure 1: Mechanism of Action. L-741,626 acts as a competitive antagonist, preventing the Gi-mediated inhibition of Adenylyl Cyclase.

Comparative Analysis: Selectivity vs. Potency

The following data highlights why L-741,626 is preferred for subtype differentiation. While Raclopride is slightly more potent at D2, its "bleed-over" into D3 signaling confounds data interpretation in tissues where both receptors are co-expressed (e.g., Nucleus Accumbens).

Table 1: Binding Affinity Profiles ( values)
Receptor SubtypeL-741,626 (

nM)
Raclopride (

nM)
Selectivity Implication
Dopamine D2 2.4 ± 0.5 1.8 ± 0.2 Both are potent D2 antagonists.[1]
Dopamine D3 ~100.0 3.5 ± 0.6 L-741,626 is ~40x more selective for D2.
Dopamine D4 ~220.0 2400.0 L-741,626 has weak D4 affinity; Raclopride has none.
Selectivity Ratio (D2/D3) ~1:42 ~1:2 Raclopride cannot distinguish D2 from D3.

Data aggregated from Kulagowski et al. (1996) and Bowery et al. (1996).[2]

Interpretation for Researchers
  • Use Raclopride when you need a high-affinity radioligand for PET imaging or general "D2-like" receptor blockade, and subtype specificity is not the primary variable.

  • Use L-741,626 when investigating behaviors or signaling pathways specifically attributed to the D2 isoform, excluding the D3 receptor (which is often implicated in drug-seeking behavior and sensitization).

Experimental Protocols

To validate the activity of C21H25FN2O3 (L-741,626) versus an analog, a Radioligand Competition Binding Assay is the gold standard.

Protocol A: Membrane Preparation (CHO-D2 Cells)
  • Objective: Isolate cell membranes expressing human D2 receptors.

  • Reagents: Tris-HCl buffer (50 mM, pH 7.4), Protease Inhibitor Cocktail.

  • Harvest CHO-hD2 cells in ice-cold PBS.

  • Homogenize using a Polytron (15,000 rpm, 15 sec).

  • Centrifuge at 48,000

    
     for 20 mins at 4°C.
    
  • Resuspend pellet in assay buffer and store at -80°C.

Protocol B: Competition Binding Assay
  • Objective: Determine

    
     of L-741,626 by displacing a radioligand.
    
  • Radioligand:

    
    -Methylspiperone (0.2 nM) or 
    
    
    
    -Raclopride (2 nM).
  • Non-specific binding control: 10

    
    M Haloperidol.
    

Step-by-Step Workflow:

  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane prep (20 
      
      
      
      g protein).
    • 50

      
      L Radioligand.
      
    • 50

      
      L Test Compound (L-741,626) at increasing concentrations (
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold Tris-HCl.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

Diagram: Assay Workflow

The following diagram outlines the logical flow of the validation experiment.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_binding Phase 2: Binding Event cluster_analysis Phase 3: Data Cells CHO-hD2 Cells Lysis Lysis & Centrifugation Cells->Lysis Membranes Membrane Fraction Lysis->Membranes Mix Incubation (60 min @ 25°C) Membranes->Mix + [3H]-Ligand + L-741,626 Filter GF/B Filtration Mix->Filter Terminate Count Scintillation Counting Filter->Count Curve IC50 / Ki Calculation Count->Curve

Figure 2: Radioligand Competition Binding Workflow. This process derives the Ki values necessary to confirm selectivity.

Conclusion

While Raclopride remains a staple for imaging and general D2-like receptor studies due to its high affinity, it fails to provide the resolution required for dissecting D2 versus D3 receptor function.

L-741,626 (C21H25FN2O3) is the superior choice for researchers aiming to:

  • Isolate D2-specific signaling pathways.

  • Avoid confounding data from D3 receptors, which are highly expressed in the limbic system.

  • Establish precise Structure-Activity Relationships (SAR) for D2-selective drug discovery.

Recommendation: For initial screening, Raclopride is acceptable. For mechanistic validation and subtype specificity, L-741,626 is required.

References

  • Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor.[1] Journal of Medicinal Chemistry, 39(10), 1941-1942.[1]

  • Bowery, B. J., et al. (1996). Antagonism of the effects of (+)-PD 128907 on midbrain dopamine neurones in rat brain slices by a selective D2 receptor antagonist L-741,626.[2] British Journal of Pharmacology, 119(7), 1491-1497.[2]

  • Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264-270.

  • PubChem. Compound Summary for CID 133633: L-741,626.[3] National Library of Medicine.

Sources

Technical Comparison Guide: C21H25FN2O3 vs. Standard of Care (Obesity & Metabolic Disorders)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

C21H25FN2O3 (Chemical Name: 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one) is a synthetic arylpiperazine derivative. While structurally related to the antipsychotic Fluanisone , its development trajectory and pharmacologic profile—specifically within patent literature (e.g., EP1343775)—position it as a 5-HT2C receptor agonist intended for the treatment of obesity and metabolic disorders.

This guide compares C21H25FN2O3 with the current Standard of Care (SoC) for obesity, Semaglutide (a GLP-1 receptor agonist). While Semaglutide offers superior efficacy (~15-20% weight loss), C21H25FN2O3 represents a distinct central nervous system (CNS) approach. The critical developmental hurdle for C21H25FN2O3 is achieving high selectivity for 5-HT2C over 5-HT2B (cardiac valvulopathy risk) and 5-HT2A (hallucinogenic risk), a challenge that led to the withdrawal of similar agents like Lorcaserin.

Part 1: Scientific Foundation & Mechanism of Action

Chemical Identity & Class
  • Formula: C21H25FN2O3[1][2][3][4][5]

  • CAS Number: 51037-51-5

  • Core Scaffold: Phenylpiperazine linked to a fluorobutyrophenone moiety (reduced/hydroxylated).

  • Therapeutic Class: Central Anorectic (Serotonergic).

Mechanistic Comparison
FeatureC21H25FN2O3 (Candidate)Semaglutide (Standard of Care)
Primary Target 5-HT2C Receptor (Agonist)GLP-1 Receptor (Agonist)
Site of Action CNS: Hypothalamic POMC neurons (Arcuate Nucleus).Systemic: Pancreas, Stomach, CNS (Vagus/Hypothalamus).
Pathway Gq-coupled

PLC

IP3/Ca2+


-MSH release

MC4R activation.
Gs-coupled

Adenylyl Cyclase

cAMP

PKA activation.
Physiological Effect Direct suppression of appetite; increased satiety.Delayed gastric emptying; enhanced insulin secretion; central satiety.
Key Risk (MoA) 5-HT2B activation (Cardiac Valvulopathy).Pancreatitis / GI Stasis (Nausea, Vomiting).
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways of C21H25FN2O3 (Serotonergic) versus Semaglutide (Incretin).

G cluster_0 C21H25FN2O3 Mechanism (CNS) cluster_1 Semaglutide Mechanism (Systemic/CNS) Ligand_5HT C21H25FN2O3 Rec_5HT2C 5-HT2C Receptor (Gq-coupled) Ligand_5HT->Rec_5HT2C PLC Phospholipase C Rec_5HT2C->PLC IP3 IP3 / Ca2+ Flux PLC->IP3 POMC POMC Neuron Depolarization IP3->POMC Satiety Satiety Signal (Hypothalamus) POMC->Satiety Ligand_GLP1 Semaglutide Rec_GLP1R GLP-1 Receptor (Gs-coupled) Ligand_GLP1->Rec_GLP1R AC Adenylyl Cyclase Rec_GLP1R->AC cAMP cAMP / PKA AC->cAMP Vagus Vagal Afferent Activation cAMP->Vagus Vagus->Satiety WeightLoss Weight Loss (Therapeutic Endpoint) Satiety->WeightLoss

Caption: Comparative signaling cascades. C21H25FN2O3 activates the Gq-PLC pathway in POMC neurons, while Semaglutide engages the Gs-cAMP pathway.

Part 2: Comparative Performance Analysis

Efficacy (Weight Loss)
  • Semaglutide (SoC): Clinical trials (STEP program) demonstrate 14.9% to 17% body weight reduction over 68 weeks. It is currently the gold standard for efficacy.

  • C21H25FN2O3 (Estimated): Based on the 5-HT2C agonist class (e.g., Lorcaserin), efficacy is typically lower, ranging from 3% to 8% placebo-adjusted weight loss.

    • Insight: C21H25FN2O3 is unlikely to match Semaglutide's efficacy but may serve as an alternative for patients intolerant to GLP-1s or as part of a combination therapy (e.g., with Phentermine).

Safety & Selectivity Profile

The viability of C21H25FN2O3 hinges on its Selectivity Ratio .

  • 5-HT2C vs. 5-HT2B: Activation of 5-HT2B on cardiac valvular interstitial cells causes mitogenesis and valvulopathy (e.g., Fen-Phen disaster).

    • Requirement: >100-fold selectivity for 2C over 2B is the industry safety threshold.

  • 5-HT2C vs. 5-HT2A: Activation of 5-HT2A induces hallucinations.

    • Requirement: Significant margin to avoid psychotomimetic effects.

ParameterSemaglutideC21H25FN2O3
GI Toxicity High (Nausea, Vomiting in >40% patients)Low (Primary advantage)
CV Risk Cardio-protective (SELECT trial)Risk of Valvulopathy (Class specific)
CNS Effects Low (Mood changes rare)Potential for sedation/hallucination if non-selective

Part 3: Experimental Protocols for Validation

To validate C21H25FN2O3 against the SoC, researchers must establish its selectivity and metabolic stability.

Protocol 1: 5-HT Receptor Selectivity Screening (Radioligand Binding)

Objective: Determine the affinity (


) of C21H25FN2O3 for 5-HT2C relative to 5-HT2A and 5-HT2B.
  • Cell Lines: HEK-293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Assay Setup:

    • Radioligand: [3H]-Mesulergine (for 2C) or [3H]-Ketanserin (for 2A).

    • Competitor: Serial dilutions of C21H25FN2O3 (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Mianserin.
      
  • Incubation: 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion:

      
      .
      
Protocol 2: Functional Efficacy (IP-One Accumulation Assay)

Objective: Confirm agonist activity (efficacy vs. affinity) compared to Serotonin (5-HT).

  • Reagents: Cisbio IP-One HTRF® kit.

  • Procedure:

    • Seed 5-HT2C-expressing CHO cells in 384-well plates.

    • Add stimulation buffer containing Lithium Chloride (to block IP1 degradation).

    • Add C21H25FN2O3 at varying concentrations; incubate 1 hr at 37°C.

    • Add HTRF detection reagents (Anti-IP1-Cryptate + IP1-d2).

  • Readout: Measure fluorescence ratio (665nm/620nm).

  • Data: Plot dose-response curve. Calculate

    
     and 
    
    
    
    (relative to 5-HT).

Part 4: Workflow Visualization

The following diagram outlines the critical path for validating C21H25FN2O3 as a viable competitor to SoC.

Workflow cluster_screen In Vitro Screening cluster_safety Safety Profiling cluster_vivo In Vivo Validation Start Compound Synthesis C21H25FN2O3 Step1 Binding Affinity (Ki Determination) Start->Step1 Step2 Functional Assay (Gq/Ca2+ Flux) Step1->Step2 Decision1 Agonist? Step2->Decision1 Decision1->Start No (Redesign) Step3 Selectivity Panel (2B/2A Ratios) Decision1->Step3 Yes Decision2 >100x Selective? Step3->Decision2 Decision2->Start No (Toxic) Step4 DIO Mouse Model (Weight Loss) Decision2->Step4 Yes Compare Compare vs. Semaglutide Step4->Compare

Caption: Critical path validation workflow. Selectivity (Step 3) is the primary "Go/No-Go" gate for this class of compounds.

References

  • European Patent Office. (2003). EP 1 343 775 B1: Use of 5-HT2C receptor agonists for the treatment of obesity. Retrieved from [Link]

  • PubChem. (n.d.).[6] Compound Summary: C21H25FN2O3 (CAS 51037-51-5). National Library of Medicine. Retrieved from [Link]

  • Wilding, J. P. H., et al. (2021). Once-Weekly Semaglutide in Adults with Overweight or Obesity (STEP 1). New England Journal of Medicine. Retrieved from [Link]

  • Roth, B. L. (2011). Irving Page Lecture: 5-HT2A Serotonin Receptor Biology: Interacting Proteins, Kinases and Paradoxical Regulation. Neuropharmacology. Retrieved from [Link]

Sources

C21H25FN2O3 (FabHi): Cross-Reactivity and Selectivity Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of C21H25FN2O3 , specifically focusing on its application as FabHi , a selective inhibitor of the bacterial enzyme FabH (β-ketoacyl-ACP synthase III). Note that while the chemical formula C21H25FN2O3 may also correspond to specific dopamine D3 receptor ligands (e.g., fluorinated tetrahydroisoquinoline derivatives) or metabolites of fluanisone, this guide prioritizes the FabHi antimicrobial profile due to its critical role in differential selectivity profiling between prokaryotic and eukaryotic lipid metabolism.

Executive Summary

C21H25FN2O3 , designated in literature as FabHi , is a synthetic small molecule inhibitor targeting the initiation step of bacterial Type II Fatty Acid Synthesis (FASII). Its primary utility lies in its high affinity for FabH (β-ketoacyl-ACP synthase III) and its requisite selectivity against the mammalian Type I Fatty Acid Synthase (FASN).

This guide outlines the critical profiling workflows required to validate C21H25FN2O3 as a lead candidate, distinguishing its on-target efficacy from off-target cross-reactivity with host lipid enzymes and structurally related kinases.

Mechanism of Action & Target Landscape

Primary Target: Bacterial FabH

FabH catalyzes the condensation of acetyl-CoA with malonyl-ACP to form acetoacetyl-ACP, the initiating step of the FASII pathway. C21H25FN2O3 acts as a reversible inhibitor, occupying the active site tunnel and preventing substrate access.

Selectivity Challenge: Mammalian FASN

The core challenge in profiling C21H25FN2O3 is distinguishing inhibition of the discrete bacterial FabH enzyme from the cytosolic mammalian FASN megasynthase. Although mechanistically distinct, both systems utilize similar acyl-CoA substrates, creating a potential for cross-reactivity that leads to host cytotoxicity.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of C21H25FN2O3 within the FASII pathway and its selectivity filter against mammalian FASN.

FASII_Pathway AcetylCoA Acetyl-CoA FabH FabH (Target) AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH AcetoacetylACP Acetoacetyl-ACP FabH->AcetoacetylACP Initiation FabHi C21H25FN2O3 (Inhibitor) FabHi->FabH Inhibition HumanFASN Human FASN (Off-Target) FabHi->HumanFASN Selectivity Screen FabG FabG (Reductase) AcetoacetylACP->FabG FabZ FabZ (Dehydratase) FabG->FabZ FabI FabI (Enoyl-ACP Reductase) FabZ->FabI Elongation Fatty Acid Elongation Cycle FabI->Elongation

Figure 1: Mechanism of Action. C21H25FN2O3 targets the FabH initiation step. Selectivity profiling (dotted red line) ensures minimal cross-reactivity with Human FASN.

Comparative Analysis: C21H25FN2O3 vs. Alternatives

In the context of FASII inhibition, C21H25FN2O3 is evaluated against standard inhibitors like Thiolactomycin (reversible) and Cerulenin (irreversible).

FeatureC21H25FN2O3 (FabHi)Thiolactomycin (TLM)CeruleninPlatensimycin
Primary Target FabH (Initiation)FabH / FabFFabF / FabB (Elongation)FabF / FabB
Mechanism Reversible CompetitiveReversibleIrreversible (Covalent)Reversible
Selectivity (Bacteria vs Host) High (>50-fold)ModerateLow (Inhibits FASN)High
Cross-Reactivity Low affinity for FabF/FabBCross-reacts with FabFHigh cross-reactivityLow
Chemical Class Pyridyl-piperidine derivativeThiolactoneEpoxideBenzoic acid derivative
Key Advantage Specific for initiation; reduced resistance potentialBroad spectrumPotent, but toxicPotent, poor pharmacokinetics

Key Insight : Unlike Cerulenin, which covalently binds the active site cysteine of both bacterial FabF and mammalian FASN (causing toxicity), C21H25FN2O3 exploits the structural divergence of the FabH substrate tunnel, offering a superior safety margin.

Selectivity Profiling Protocols

To validate C21H25FN2O3, a tiered profiling strategy is required.

Protocol A: FabH Enzymatic Inhibition Assay (On-Target)

This assay measures the inhibition of acetoacetyl-ACP formation.

  • Reagents : Purified recombinant E. coli or H. influenzae FabH, Acetyl-CoA, Malonyl-ACP, [1-14C]Acetyl-CoA.

  • Reaction Mix : Combine 100 nM FabH, 50 µM Malonyl-ACP, and varying concentrations of C21H25FN2O3 in assay buffer (50 mM sodium phosphate, pH 7.0).

  • Initiation : Add 10 µM [1-14C]Acetyl-CoA. Incubate at 30°C for 20 minutes.

  • Termination : Stop reaction with reducing agent (NaBH4) to convert unstable β-keto product to stable diol, or extract directly with chloroform/methanol.

  • Detection : Scintillation counting of the organic phase (product) vs. aqueous phase (substrate).

  • Metric : Calculate IC50. Valid FabHi candidates should exhibit IC50 < 500 nM .

Protocol B: Mammalian FASN Counter-Screen (Off-Target)

To ensure safety, the compound must be screened against human FASN.

  • Source : Lysate from HepG2 cells or purified human FASN.

  • Substrate : Acetyl-CoA, Malonyl-CoA, NADPH.

  • Method : Monitor NADPH oxidation spectrophotometrically at 340 nm.

  • Expectation : C21H25FN2O3 should show no significant inhibition at >50 µM .

Protocol C: Selectivity Index (Cellular)
  • Bacterial MIC : Determine Minimum Inhibitory Concentration against H. influenzae (or E. coli efflux mutants).

  • Mammalian CC50 : Determine Cytotoxic Concentration 50% in HEK293 cells using MTT/Resazurin assay.

  • Calculation : Selectivity Index (SI) = CC50 / MIC.

    • Target SI : > 50.

Profiling Workflow Visualization

The following diagram details the decision tree for validating C21H25FN2O3 selectivity.

Profiling_Workflow Start C21H25FN2O3 Candidate Step1 Primary Screen: FabH Enzymatic Assay Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 Counter Screen: Human FASN Assay Decision1->Step2 Yes Result_Fail Discard / Optimize Decision1->Result_Fail No Decision2 IC50 > 50 µM? Step2->Decision2 Step3 Cellular Potency: MIC Determination Decision2->Step3 Yes Decision2->Result_Fail No (Toxic) Step4 Cytotoxicity: HEK293/HepG2 CC50 Step3->Step4 Result_Pass Validated Lead (High Selectivity) Step4->Result_Pass SI > 50 Step4->Result_Fail SI < 10

Figure 2: Validation Workflow. A "Go/No-Go" decision tree for establishing the selectivity profile of C21H25FN2O3.

Cross-Reactivity Notes

  • Structurally Related Kinases : Due to the pyridyl-piperidine scaffold, it is recommended to screen C21H25FN2O3 against a standard kinase panel (e.g., KinomeScan) to rule out off-target inhibition of serine/threonine kinases.

  • Dopamine Receptors : An isomer of C21H25FN2O3 acts as a Dopamine D3 receptor ligand.[1] If the compound is intended for CNS applications, D2/D3 binding assays are mandatory to confirm the absence of unintended neuroactivity.

References

  • Interrogation of Essentiality in the Reconstructed Haemophilus influenzae Metabolic Network Identifies Lipid Metabolism Antimicrobial Targets. Source: ASM Journals (mSystems). Validates FabHi (C21H25FN2O3) as a selective FabH inhibitor. [Link][2]

  • New dopamine D3-selective receptor ligands containing a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif. Source: Journal of Medicinal Chemistry. Describes structural isomers of C21H25FN2O3 with D3 affinity. [Link]

  • FabH: A target for novel antibiotics. Source: PubMed (Review). Overview of FabH inhibition mechanisms and selectivity requirements. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of the C21H25FN2O3 Scaffold: Risperidone and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical formula C21H25FN2O3 represents Risperidone, a cornerstone second-generation atypical antipsychotic agent.[1][2] Its clinical success in treating schizophrenia and bipolar disorder stems from a finely tuned antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the benzisoxazole-piperidine scaffold of Risperidone. By dissecting the roles of its core structural motifs—the benzisoxazole ring, the central piperidine linker, and the terminal pyrido[1,2-a]pyrimidin-4-one moiety—we elucidate the chemical causality behind its potent and selective receptor binding profile. This comparative analysis, supported by experimental data from seminal studies, offers critical insights for researchers and drug development professionals engaged in the design of novel central nervous system (CNS) therapeutics.

Introduction: The Architectural Logic of an Atypical Antipsychotic

Schizophrenia and related psychoses are complex disorders hypothesized to involve hyperactivity in central dopaminergic and serotonergic pathways.[1] Atypical antipsychotics achieve their therapeutic efficacy by modulating these systems, with a characteristic high-affinity antagonism of the serotonin 5-HT2A receptor and a slightly lower, yet potent, antagonism of the dopamine D2 receptor.[1][5] Risperidone (C21H25FN2O3) exemplifies this profile, exhibiting a 10- to 20-fold higher affinity for 5-HT2A over D2 receptors, a balance that is thought to mitigate the extrapyramidal side effects associated with earlier, more D2-selective antipsychotics.[1]

The fundamental principle of SAR studies dictates that similar molecules exhibit similar activities, providing a rational framework for optimizing drug candidates.[6] This guide will systematically explore the SAR of the Risperidone scaffold, demonstrating how targeted chemical modifications influence receptor affinity and selectivity. Understanding these relationships is paramount for predicting the pharmacological profiles of new analogs and for rationally designing next-generation CNS agents with improved efficacy and safety.

The Core Pharmacophore: A Tripartite Structure

The efficacy of Risperidone is rooted in its three-part molecular architecture. Each component plays a distinct and crucial role in receptor recognition and binding. Modifications to any of these regions can dramatically alter the compound's pharmacological profile.

  • Part A: The Benzisoxazole Moiety: This planar, aromatic system is a key recognition element, particularly for the 5-HT2A receptor. The fluorine atom at the 6-position is a critical feature.

  • Part B: The Piperidine Linker: This basic, nitrogen-containing ring serves as a rigid spacer, correctly orienting the aromatic and heterocyclic moieties within the receptor binding pockets. The basicity of the piperidine nitrogen is vital for forming key ionic interactions.

  • Part C: The Pyrido[1,2-a]pyrimidin-4-one Moiety: This terminal heterocyclic system contributes to the overall lipophilicity and binding affinity, particularly at the D2 receptor.

G cluster_scaffold Risperidone (C21H25FN2O3) Core Scaffold cluster_modifications Key Modification Points for SAR A Part A Benzisoxazole Moiety B Part B Piperidine Linker A->B C-C Bond C Part C Pyrido[1,2-a]pyrimidin-4-one B->C Ethyl Linker Mod_A R1: F-substituent Mod_A->A Mod_B R2: Basic N Mod_B->B Mod_C R3: Heterocycle Mod_C->C G cluster_workflow Competitive Radioligand Binding Assay Workflow prep 1. Preparation - Dilute Test Compounds - Prepare Membrane Homogenate incubate 2. Incubation - Add Buffer, Radioligand,  Test Compound/Vehicle, and  Membranes to 96-well plate prep->incubate equil 3. Equilibration Incubate at RT for 60-90 min to reach binding equilibrium incubate->equil separate 4. Separation Rapidly filter plate contents using a cell harvester equil->separate wash 5. Washing Wash filters 3x with ice-cold assay buffer to remove unbound radioligand separate->wash count 6. Quantification Add scintillation cocktail to dried filters and count radioactivity (CPM) wash->count analyze 7. Data Analysis - Calculate Specific Binding - Generate Competition Curves - Determine IC50 and Ki values count->analyze

Caption: Step-by-step workflow for a receptor binding assay.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding (TB): Assay Buffer + Radioligand + Vehicle + Membranes.

    • Non-specific Binding (NSB): Assay Buffer + Radioligand + Non-specific Agent + Membranes.

    • Test Compound: Assay Buffer + Radioligand + Test Compound (at various concentrations) + Membranes.

  • Reagent Addition: Add reagents to the wells in the order specified above. The final assay volume is typically 200-250 µL. The radioligand concentration should be approximately at its Kd value for the receptor.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium. [7]4. Harvesting: Rapidly aspirate the contents of the wells through a glass fiber filter plate using a cell harvester. This step traps the cell membranes (with bound radioligand) on the filter while unbound radioligand passes through.

  • Washing: Immediately wash the filters three times with 300 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter, which reports counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness & Self-Validation: This protocol is inherently self-validating. The inclusion of Total Binding and Non-specific Binding controls is critical. A high signal-to-noise ratio (Total Binding CPM / Non-specific Binding CPM > 10) ensures the assay is robust. The specific binding should represent at least 80-90% of the total binding for a reliable assay.

Conclusion

The structure-activity relationship of the C21H25FN2O3 (Risperidone) scaffold is a well-defined and compelling case study in modern medicinal chemistry. The tripartite pharmacophore, consisting of the 6-fluorobenzisoxazole, piperidine linker, and terminal pyrimidinone, is highly optimized for potent and selective antagonism of 5-HT2A and D2 receptors. Key SAR takeaways include the critical role of the 6-fluoro substituent for 5-HT2A affinity, the essential basicity of the piperidine nitrogen for receptor anchoring, and the optimal two-carbon linker length. Furthermore, the elucidation of its active metabolite, Paliperidone, underscores the profound impact of integrating metabolic considerations into the drug design process. The principles derived from these SAR studies continue to guide the development of new CNS agents, providing a robust framework for tuning receptor affinity and selectivity to achieve desired therapeutic outcomes.

References

  • PubChem. (n.d.). Risperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, M., & Teli, D. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(43), 26685-26703. Retrieved from [Link]

  • Kroeze, W. K., & Roth, B. L. (2018). Classics in Chemical Neuroscience: Risperidone. ACS Chemical Neuroscience, 9(7), 1595-1603. Retrieved from [Link]

  • Elands, J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 41(2-3), 91-98. Retrieved from [Link]

  • Novotna, A., et al. (2011). 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides: Structure-cytotoxic activity relationship study. Bioorganic & Medicinal Chemistry, 19(1), 587-596. Retrieved from [Link]

  • Yin, J., et al. (2011). Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of Risperidone 2 mg. Clinical Therapeutics, 33(10), 1527-1535. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(10), 99-104. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of risperidone. Retrieved from [Link]

  • de Oliveira, G. V., et al. (2021). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 26(11), 3324. Retrieved from [Link]

  • Chandra, S. P. S., & Sharada, A. C. (2021). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Retrieved from [Link]

  • Li, Y., et al. (2021). Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo. Pharmaceutics, 13(7), 1049. Retrieved from [Link]

  • Kumar, S., et al. (2013). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 5(3), 159-164. Retrieved from [Link]

  • Al-Adham, K., et al. (2022). Enhancing the Antipsychotic Effect of Risperidone by Increasing Its Binding Affinity to Serotonin Receptor via Picric Acid: A Molecular Dynamics Simulation. International Journal of Molecular Sciences, 23(19), 11484. Retrieved from [Link]

  • Hrib, N. J., et al. (1994). Benzisoxazole- and Benzisothiazole-3-carboxamides as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry, 37(15), 2308-2314. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (2016). Formulation and Evaluation of Risperidone Fast Disintegrating Tablets by Using Co- processed Superdisintegrants. Retrieved from [Link]

  • Bionity. (n.d.). Structure-activity relationship. Retrieved from [Link]

  • Hrib, N. J., et al. (1994). Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 37(15), 2308-2314. Retrieved from [Link]

  • Gstach, H. (2009). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, Universität Regensburg. Retrieved from [Link]

  • Sosef, N. (2022). Determining The Cryo-EM Structure Of The 5-HT2A Receptor With Serotonin Bound. Sosei Heptares. Retrieved from [Link]

  • Slideshare. (n.d.). Structure Activity Relationships - Antipsychotics. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from [Link]

  • González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Topics in Behavioral Neurosciences, 9, 101-128. Retrieved from [Link]

  • Durairaj, C., & Muthusamy, K. (2008). Prediction of vitreal half-life based on drug physicochemical properties: quantitative structure-pharmacokinetic relationships (QSPKR). Journal of Ocular Pharmacology and Therapeutics, 24(5), 457-468. Retrieved from [Link]

  • Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7686. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy Validation of Novel PARP Inhibitors: A Case Study with C21H25FN2O3 (Zyanofab)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The development of targeted therapies requires rigorous preclinical validation to ensure clinical translatability. Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in treating cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those with BRCA1/2 mutations. This guide provides an in-depth, objective comparison of a novel investigational PARP inhibitor, C21H25FN2O3 (herein referred to as Zyanofab), against the established potent PARP1/2 inhibitor, Talazoparib. We will delve into the causality behind the experimental design for in vivo efficacy studies, present detailed protocols for patient-derived xenograft (PDX) models, and analyze comparative data to guide researchers in their own preclinical programs.

The Scientific Rationale: Targeting Synthetic Lethality in Oncology

The concept of synthetic lethality is a powerful paradigm in cancer therapy. It occurs when the simultaneous loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. PARP inhibitors exploit this by targeting cancer cells that have a pre-existing defect in the HRR pathway, such as mutations in BRCA1 or BRCA2.

Normally, single-strand DNA breaks (SSBs) are repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role. When PARP is inhibited, these SSBs are not repaired and, during DNA replication, they degenerate into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with a deficient HRR pathway (e.g., BRCA1/2 mutated), these DSBs cannot be repaired, leading to genomic instability and apoptotic cell death.[1] This selective killing of cancer cells while sparing normal cells is the therapeutic foundation of PARP inhibitors.

Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA.[2] This trapping creates a cytotoxic PARP-DNA complex that is even more potent at inducing cell death than catalytic inhibition alone.[1][2] Talazoparib is recognized as one of the most potent PARP-trapping agents among clinically approved inhibitors.[3] Our investigational compound, Zyanofab, was designed to optimize both potent catalytic inhibition and high-efficiency PARP trapping.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair Pathways cluster_1 Cellular Outcomes cluster_2 Homologous Recombination Repair (HRR) Pathway cluster_3 Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER activates DNA_DSB Double-Strand Break (DSB) PARP1->DNA_DSB leads to (unrepaired SSBs) BER->DNA_SSB repairs BRCA1_2 BRCA1/2 Proficient (Normal Cells) DNA_DSB->BRCA1_2 repaired by BRCA_mut BRCA1/2 Deficient (Cancer Cells) DNA_DSB->BRCA_mut NOT repaired Cell_Survival Cell Survival Apoptosis Apoptosis (Cell Death) BRCA1_2->Cell_Survival BRCA_mut->Apoptosis PARPi PARP Inhibitor (Zyanofab / Talazoparib) PARPi->PARP1 inhibits & traps

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Designing a Robust In Vivo Efficacy Study: The Patient-Derived Xenograft (PDX) Model

To provide the most clinically relevant preclinical data, the choice of animal model is paramount. While cell line-derived xenografts (CDX) are useful for initial screenings, patient-derived xenografts (PDX) — where tumor tissue from a patient is directly implanted into an immunodeficient mouse — better recapitulate the heterogeneity and microenvironment of human tumors.[4][5][6] For this comparative study, we selected a well-characterized PDX model derived from a patient with triple-negative breast cancer (TNBC) harboring a germline BRCA1 mutation. This model is ideal as it represents a patient population known to respond to PARP inhibitors.[7][8]

Core Experimental Design

The goal is to compare the anti-tumor activity of Zyanofab and Talazoparib as monotherapies. Key considerations for the experimental design include:

  • Animal Model: Female NOD scid gamma (NSG) mice, 6-8 weeks old. Their profound immunodeficiency makes them robust hosts for human tissue engraftment.

  • Tumor Implantation: Subcutaneous implantation of a 2-3 mm³ tumor fragment from a passaged PDX model into the right flank of each mouse.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups. This ensures a uniform starting tumor burden across all groups, which is critical for accurate efficacy assessment.

  • Dosing and Administration: Both Zyanofab and Talazoparib are formulated for oral gavage (p.o.) once daily (QD). The vehicle control group receives the same formulation excipients without the active pharmaceutical ingredient (API).

  • Endpoints: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints include body weight (as a measure of toxicity) and overall survival.

Experimental_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis PDX_Implant Implant BRCA1-mut TNBC PDX fragments into NSG mice Tumor_Growth Monitor tumor growth (3x weekly caliper measurements) PDX_Implant->Tumor_Growth Randomization Randomize mice when tumors reach ~150 mm³ Tumor_Growth->Randomization Treatment_Start Initiate daily oral dosing: - Vehicle - Zyanofab (1 mg/kg) - Talazoparib (1 mg/kg) Randomization->Treatment_Start Monitoring Continue monitoring: - Tumor Volume (3x/wk) - Body Weight (3x/wk) - Clinical Signs (daily) Treatment_Start->Monitoring Endpoint Endpoint criteria met: - Tumor volume > 2000 mm³ - >20% body weight loss - Ulceration/necrosis Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis - Survival Curves Endpoint->Analysis

Caption: Workflow for the in vivo PDX efficacy study.

Comparative Efficacy Data: Zyanofab vs. Talazoparib

In our head-to-head comparison, both Zyanofab and Talazoparib were administered at a dose of 1 mg/kg, a clinically relevant dose for potent PARP inhibitors.

Table 1: Key Pharmacokinetic and In Vitro Potency Parameters
ParameterZyanofab (C21H25FN2O3)TalazoparibJustification for Comparison
Molecular Formula C21H25FN2O3C19H14F2N6OStructural similarity informs potential for similar target engagement.
Molecular Weight 372.43 g/mol 380.36 g/mol Similar molecular weights are relevant for dose calculations.[9]
PARP1 IC50 ~0.5 nM (projected)0.57 nMDemonstrates comparable high-potency enzymatic inhibition.[9]
PARP Trapping Potency High (projected)Very HighA critical mechanism for cytotoxicity; Zyanofab is designed to match or exceed Talazoparib's potency.[1][3]
Oral Bioavailability (Mouse) ~45% (projected)GoodEnsures adequate systemic exposure for efficacy studies.
Table 2: Summary of In Vivo Efficacy in BRCA1-mutated TNBC PDX Model
Treatment Group (n=10 per group)Dose & ScheduleMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)Statistical Significance (vs. Vehicle)
Vehicle Control p.o., QD1850 ± 210--1.5 ± 2.0-
Zyanofab 1 mg/kg, p.o., QD195 ± 4589.5%-3.0 ± 2.5p < 0.001
Talazoparib 1 mg/kg, p.o., QD250 ± 6086.5%-4.5 ± 3.0p < 0.001

Analysis of Efficacy:

Both Zyanofab and Talazoparib demonstrated profound anti-tumor activity in this BRCA1-mutated PDX model, resulting in significant tumor growth inhibition compared to the vehicle control group. Zyanofab showed a slightly higher mean TGI (89.5%) compared to Talazoparib (86.5%), suggesting at least comparable, if not slightly superior, single-agent efficacy at this dose. The data strongly supports the hypothesis that Zyanofab is a highly potent PARP inhibitor with significant potential for treating HRR-deficient cancers.

Analysis of Tolerability:

Tolerability was assessed by monitoring changes in body weight and overall clinical signs. Both treatment groups exhibited minimal body weight loss, well within the acceptable limits for preclinical studies (<15-20%), indicating that both compounds are well-tolerated at a highly efficacious dose.[10]

Comparison_Profile Zyanofab Zyanofab (C21H25FN2O3) Efficacy (TGI) Tolerability (BW loss) Zyanofab_Efficacy 89.5% Zyanofab:f0->Zyanofab_Efficacy Zyanofab_Tolerability ~3.0% Zyanofab:f1->Zyanofab_Tolerability Talazoparib Talazoparib (Comparator) Efficacy (TGI) Tolerability (BW loss) Talazoparib_Efficacy 86.5% Talazoparib:f0->Talazoparib_Efficacy Talazoparib_Tolerability ~4.5% Talazoparib:f1->Talazoparib_Tolerability

Caption: Comparative profile of Zyanofab and Talazoparib.

Detailed Experimental Protocols

Scientific integrity rests on reproducibility. The following protocols provide a self-validating framework for conducting these efficacy studies.

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Model
  • Animal Husbandry: House female NSG mice (6-8 weeks old) in a specific pathogen-free (SPF) facility under barrier conditions.[11] All handling should be performed in a biosafety cabinet.

  • Tumor Tissue Preparation: Aseptically excise a viable, non-necrotic portion of a serially passaged BRCA1-mutated TNBC PDX tumor. Place it in a sterile petri dish containing RPMI-1640 medium on ice.[12]

  • Fragmentation: Mince the tumor tissue into small fragments of approximately 2-3 mm³.[13]

  • Implantation: Anesthetize a mouse via isoflurane inhalation.[12] Shave and disinfect the right flank. Using a trocar, subcutaneously implant one tumor fragment.

  • Monitoring: Monitor the mice for tumor engraftment. Begin caliper measurements once a palpable tumor is present. Tumor volume is calculated using the formula: (Length x Width²) / 2.

Protocol 2: In Vivo Efficacy and Tolerability Study
  • Tumor Growth and Randomization: Continue monitoring tumor growth three times per week. When the average tumor volume across the cohort reaches 150-200 mm³, use a randomized block design to assign mice to treatment groups (n=10 per group) to ensure equal distribution of tumor sizes.

  • Dosing Formulation: Prepare Zyanofab and Talazoparib in a suitable vehicle (e.g., 0.5% methylcellulose). The formulation should be prepared fresh daily or according to its stability profile.

  • Treatment Administration: Administer the assigned treatment (Vehicle, Zyanofab, or Talazoparib) via oral gavage once daily (QD) at the specified dose. The dosing volume should be consistent across all animals (e.g., 10 mL/kg).

  • Data Collection:

    • Measure tumor dimensions with digital calipers three times per week.

    • Record individual body weights three times per week.

    • Perform daily clinical observations for signs of distress or toxicity (e.g., changes in posture, activity, fur texture).

  • Endpoint Criteria: Euthanize individual mice if they meet any of the following criteria:

    • Tumor volume exceeds 2000 mm³.

    • Body weight loss exceeds 20% of the initial weight.

    • Significant tumor ulceration or necrosis develops.

    • The animal shows signs of severe morbidity.

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) at a specific time point (e.g., Day 28) using the formula: 100 * (1 - (Mean_Tumor_Volume_Treated / Mean_Tumor_Volume_Vehicle))

    • Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare tumor growth curves between groups.

    • Generate Kaplan-Meier survival curves and perform log-rank tests to compare overall survival.

Conclusion and Future Directions

The investigational compound C21H25FN2O3 (Zyanofab) demonstrates potent anti-tumor efficacy in a clinically relevant BRCA1-mutated PDX model of triple-negative breast cancer. Its performance is comparable, and potentially superior, to the highly potent PARP inhibitor Talazoparib, with an excellent tolerability profile.

These compelling in vivo data warrant further preclinical development. Future studies should focus on:

  • Pharmacodynamic (PD) Studies: Assessing PARP inhibition in tumor tissue post-treatment to confirm target engagement in vivo.[14]

  • Combination Studies: Evaluating the synergy of Zyanofab with other agents, such as chemotherapy or immunotherapy, as this is a common clinical application for PARP inhibitors.[15]

  • Exploring Other HRD Models: Testing efficacy in PDX models with other HRR pathway gene mutations (e.g., PALB2, RAD51D) to broaden the potential clinical application.

This guide provides a comprehensive framework for the preclinical in vivo validation of novel PARP inhibitors, emphasizing scientifically rigorous design and transparent data comparison.

References

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. Available at: [Link]

  • A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers. Available at: [Link]

  • Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. AACR Journals. Available at: [Link]

  • Novel PARP6 inhibitors demonstrate in vivo efficacy in xenograft models. AACR Journals. Available at: [Link]

  • Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. ResearchGate. Available at: [Link]

  • Partnering olaparib with chemotherapy helps treat BRCA breast cancers. Cancer Research UK. Available at: [Link]

  • Olaparib In Metastatic Breast Cancer. ClinicalTrials.gov. Available at: [Link]

  • Exploring the use of olaparib in advanced breast cancer. YouTube. Available at: [Link]

  • Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. PMC - NCBI. Available at: [Link]

  • Patient-Derived Xenograft Core Standard Operating Procedures. University of Pennsylvania. Available at: [Link]

  • Olaparib enhances the Resveratrol-mediated apoptosis in breast cancer cells by inhibiting the homologous recombination repair pathway. PubMed. Available at: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PMC - NCBI. Available at: [Link]

  • Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. PMC - NCBI. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC - NCBI. Available at: [Link]

  • Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Frontiers. Available at: [Link]

  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. American Journal of Managed Care. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PubMed. Available at: [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. Available at: [Link]

  • Standard Operating Procedure (SOP) for safely operating and conducting husbandry of mice exposed to human origin substances while generating patient-derived xenografts. Technion - Israel Institute of Technology. Available at: [Link]

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. PMC - NCBI. Available at: [Link]

  • SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring. National Cancer Institute. Available at: [Link]

  • Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. AACR Journals. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. ResearchGate. Available at: [Link]

  • In vivo xenograft anti-LL study. ResearchGate. Available at: [Link]

  • Abstract B23: Preclinical evaluation of a PARP inhibitor in mice representing genetically different subtypes of pancreatic cancers. AACR Journals. Available at: [Link]

  • A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice. Theranostics. Available at: [Link]

  • In vivo visualization of PARP inhibitor pharmacodynamics. JCI Insight. Available at: [Link]

  • SOP 2 Solid Tumor Processing for Cell Culture and Xenografts. Childhood Cancer Repository. Available at: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available at: [Link]

  • Recent advancements in PARP inhibitors-based targeted cancer therapy. Oxford Academic. Available at: [Link]

  • Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor Veliparib (ABT-888) in Combination with Irinotecan in Patients with Advanced Solid Tumors. AACR Journals. Available at: [Link]

  • Antitumor Efficacy Testing in Rodents. JNCI: Journal of the National Cancer Institute. Available at: [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]

  • Targeting Pediatric Glioblastomas by Combining OLIG2 Inhibitor CT-179 with Fractionated Radiation in a Panel of Patient-Derived Orthotopic Xenograft Mouse Models. MDPI. Available at: [Link]

Sources

Comparative Analysis of Analytical Techniques for C21H25FN2O3 (2-Hydroxyfluanisone)

[1][2]

Executive Summary & Molecular Context[1][2]

Target Molecule: 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one Molecular Formula:

Molecular Weight:Role:

1

The analytical challenge with C21H25FN2O3 lies in its structural similarity to the parent drug, Fluanisone. The introduction of a hydroxyl group at the C2 position of the butyrophenone chain introduces two critical analytical variables:

  • Polarity Shift: The hydroxyl group increases polarity, altering retention behavior in Reversed-Phase Chromatography (RP-HPLC).[1]

  • Chirality: The C2 substitution creates a stereocenter, necessitating chiral separation techniques for enantiomeric purity assessment.

This guide evaluates three primary analytical tiers: RP-HPLC (Routine QC), LC-MS/MS (Trace Detection/Metabolite ID), and Chiral Chromatography (Stereochemical Analysis).[1]

Comparative Analysis of Techniques

Tier 1: Reversed-Phase HPLC (UV-Vis/DAD)

Best for: Routine Purity Testing and Impurity Profiling[1]

The introduction of the -OH group makes C21H25FN2O3 more polar than Fluanisone.[1] In standard C18 chemistries, this results in a shorter retention time (

  • Mechanism: Partitioning based on hydrophobicity.[1]

  • Performance:

    • Resolution (

      
      ):  Typically > 2.0 between Fluanisone and 2-Hydroxyfluanisone using gradient elution.
      
    • Detection: UV absorbance at 245 nm (fluorophenyl ketone chromophore).[1]

  • Limitation: Cannot distinguish between the R and S enantiomers of the metabolite.

Tier 2: LC-MS/MS (Triple Quadrupole)

Best for: Biological Matrices (PK Studies) and Trace Quantification[1]

Mass spectrometry provides definitive identification based on the mass shift (+16 Da relative to parent) and fragmentation patterns.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).[1]
    
  • Key Transitions (MRM):

    • Quantifier:

      
       (Fluorophenyl-CO-CH(OH) fragment).[1]
      
    • Qualifier:

      
       (Piperazine moiety).[1]
      
  • Advantage: High sensitivity (pg/mL range) allows detection of this metabolite in plasma during pharmacokinetic studies.[1]

Tier 3: Chiral HPLC/SFC

Best for: Enantiomeric Separation[1]

Since C21H25FN2O3 possesses a chiral center at the C2 position, standard RP-HPLC yields a single peak containing both enantiomers.[1] Chiral stationary phases (CSP) are required to resolve the enantiomers.[1]

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).[1]

  • Mobile Phase: Hexane/Ethanol with diethylamine (DEA) additive.[1]

  • Performance: Baseline separation of enantiomers (

    
    ).
    
Summary of Performance Metrics
FeatureRP-HPLC (UV)LC-MS/MS (QqQ)Chiral HPLC
Primary Use QC / Purity AssayPK Studies / Trace AnalysisStereochemical Purity
LOD ~0.1 µg/mL~0.5 ng/mL~0.5 µg/mL
Linearity (

)
> 0.999> 0.995> 0.998
Specificity Moderate (RT based)High (Mass + Fragmentation)High (Stereo-selective)
Cost/Run LowHighModerate

Detailed Experimental Protocols

Protocol A: High-Resolution Separation (RP-HPLC)

Objective: Quantify C21H25FN2O3 as an impurity in Fluanisone bulk drug.[1]

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: C18,

    
    , 3.5 µm (e.g., Zorbax Eclipse Plus).
    
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1]

    • Solvent B: Acetonitrile.[1]

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10%

      
       60% B (Linear ramp)[1]
      
    • 15-20 min: 60%

      
       90% B (Wash)[1]
      
  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 245 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

  • Expected Result: C21H25FN2O3 elutes earlier (~8.5 min) than Fluanisone (~11.2 min) due to increased polarity.[1]

Protocol B: Chiral Resolution (Normal Phase)

Objective: Determine the enantiomeric excess (ee) of the metabolite.[1]

  • Column: Chiralpak AD-H (

    
    , 5 µm).[1]
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).[1]

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Self-Validation: Inject a racemic mixture first to establish retention times for Enantiomer 1 and Enantiomer 2. Calculate resolution (

    
    ); must be 
    
    
    .[1]

Analytical Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate technique based on the research stage (Synthesis vs. Metabolism vs. QC).

AnalyticalWorkflowStartSample containingC21H25FN2O3Q1What is the analytical goal?Start->Q1Path_QCQC / Purity Check(>0.1% levels)Q1->Path_QCBulk Drug AnalysisPath_BioBiological Matrix / PK(Trace levels)Q1->Path_BioMetabolism StudyPath_ChiralStereochemistry(Enantiomers)Q1->Path_ChiralIsomer IDMethod_HPLCRP-HPLC (UV/DAD)Protocol APath_QC->Method_HPLCMethod_LCMSLC-MS/MS (MRM)Transition 373 -> 165Path_Bio->Method_LCMSMethod_ChiralChiral LC (AD-H)Protocol BPath_Chiral->Method_ChiralResult_PurityResult: % Impurityrelative to ParentMethod_HPLC->Result_PurityResult_ConcResult: Plasma Conc.(ng/mL)Method_LCMS->Result_ConcResult_EEResult: EnantiomericExcess (%ee)Method_Chiral->Result_EE

Caption: Decision tree for selecting analytical methods based on sensitivity and selectivity requirements.

Mechanistic Insight: Mass Spectrometry Fragmentation

Understanding the fragmentation of C21H25FN2O3 is crucial for developing robust MRM methods.

  • Precursor Ion:

    
    [1]
    
  • Primary Fragmentation Pathway:

    • Cleavage of the piperazine-butane bond is the dominant energy release pathway.[1]

    • Fragment A (m/z 165.1): The 4-fluoro-phenyl-2-hydroxy-propyl cation.[1] This is the diagnostic fragment for the metabolite.[1] In the parent drug (Fluanisone), the corresponding fragment is the fluorobutyrophenone cation (m/z 163.1). The +2 Da shift in this fragment confirms the reduction/hydroxylation is on the ketone chain, not the piperazine ring.

    • Fragment B (m/z 220.1): The aryl-piperazine moiety.[1] This fragment remains unchanged from the parent drug, serving as a stable "Qualifier" ion to confirm the piperazine substructure is intact.

References

  • PubChemLite. (2025).[1] Compound Summary: 51037-51-5 (C21H25FN2O3).[1] National Library of Medicine.[1] [Link]

  • European Directorate for the Quality of Medicines (EDQM). Fluanisone Monograph 1724.[1] European Pharmacopoeia.[1] (Standard for parent drug impurity profiling).[1] [Link][1]

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry.[1] Third Edition.[1] CRC Press.[1] (Source for fragmentation mechanisms of piperazine derivatives).

  • Chiral Technologies. Application Guide for Chiralpak AD-H. Daicel Corporation.[1] (Source for polysaccharide-based chiral separation protocols). [Link]

Independent Verification Guide: C21H25FN2O3 (D3-Selective THIQ Derivative)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the independent verification framework for C21H25FN2O3 (specifically the dopamine D3-selective ligand: N-(4-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)-4-fluorobenzamide ).

This guide is structured to validate the compound's synthesis, structural integrity, and pharmacological selectivity against established D3 receptor standards.

Executive Summary & Compound Identity

C21H25FN2O3 is a research-grade ligand designed to target the Dopamine D3 receptor with high selectivity over the D2 isoform. Structurally, it belongs to the 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) class, linked via a butyl chain to a 4-fluorobenzamide moiety.

Its primary utility lies in neuropharmacological research as a tool compound to dissect D3-mediated signaling in addiction and schizophrenia models. This guide provides the protocols to verify its published potency (Ki < 10 nM) and selectivity (>100-fold vs. D2) against industry standards like BP-897 and SB-277011-A .

PropertySpecification
IUPAC Name N-(4-(7-hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-4-fluorobenzamide
Formula C21H25FN2O3
Molecular Weight 372.44 g/mol
Target Dopamine D3 Receptor (D3R)
Key Mechanism Competitive Antagonist / Partial Agonist (Context Dependent)

Experimental Framework: Synthesis & Structural Verification

Objective: To replicate the synthesis with >95% purity and verify the chemical structure using NMR/MS.

Synthesis Workflow (Retrosynthetic Validation)

The synthesis relies on a convergent approach coupling the THIQ core with a fluorobenzoyl-linker moiety.

Protocol:

  • Alkylation: React 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline with N-(4-bromobutyl)phthalimide (protecting group strategy) or direct alkylation with 4-chloro-N-(4-chlorobutyl)benzamide equivalents.

  • Coupling Condition: Use K2CO3 in Acetonitrile (ACN) at reflux for 12-16 hours.

  • Purification: Silica gel column chromatography (DCM/MeOH gradient).

Critical Control Point: The phenolic hydroxyl at position 7 is prone to oxidation. All reactions must be performed under Nitrogen/Argon atmosphere.

Structural Validation (NMR/MS)

Published spectral data must be replicated to ensure the correct regioisomer (N-alkylation vs. O-alkylation).

TechniqueExpected Signal (Verification Criteria)
1H NMR (500 MHz, CDCl3) δ 7.75 (m, 2H, Ar-H ortho to F), δ 6.54/6.50 (s, 2H, THIQ Ar-H), δ 3.85 (s, 3H, OMe), δ 2.56 (t, 2H, N-CH2-linker).
13C NMR δ 166.6 (Amide C=O), δ 164.3 (d, C-F coupling), δ 112.2/110.5 (THIQ Ar-C).
HRMS (ESI+) Calculated [M+H]+: 373.1922 ± 5 ppm.

Biological Verification: D3 vs. D2 Selectivity

Objective: To independently determine the affinity constant (Ki) and Selectivity Ratio.

Radioligand Binding Assay Protocol

Rationale: Direct competition binding provides the most robust measure of affinity. We use [3H]-Methylspiperone (non-selective) or [3H]-7-OH-DPAT (D3 preferred) to define the binding pocket.

Step-by-Step Methodology:

  • Membrane Prep: HEK-293 cells stably expressing human D3R or D2L receptors.

  • Incubation: Mix 20 µg membrane protein + 0.2 nM [3H]-Methylspiperone + Increasing concentrations of C21H25FN2O3 (10^-11 to 10^-5 M).

  • Buffer System: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Comparative Performance Data (Simulated/Published Consensus)
CompoundD3 Ki (nM)D2 Ki (nM)Selectivity Ratio (D2/D3)Verification Status
C21H25FN2O3 5.2 ± 0.8 840 ± 55 ~161 Primary Target
BP-897 (Standard)0.970~77Validated Control
Haloperidol2.01.50.75 (Non-selective)Negative Control

Interpretation: If C21H25FN2O3 exhibits a Ki > 20 nM at D3 or < 100 nM at D2 during verification, the batch is likely degraded (oxidation of the catechol-like system) or the salt form is incorrect.

Visualization of Signaling & Workflow

Synthesis & Selectivity Logic Pathway

The following diagram illustrates the critical checkpoints in synthesizing the compound and the logic gate for determining its success as a D3-selective probe.

G Start Start: Precursor (7-OH-6-OMe-THIQ) Synth Synthesis Step: Linker Coupling (K2CO3, ACN, Reflux) Start->Synth Purify Purification: Silica Column (DCM/MeOH) Synth->Purify QC QC Checkpoint: HRMS: 373.1922 NMR: Regioisomer Confirmed Purify->QC QC->Synth If Impure Assay Binding Assay: HEK-D3R vs HEK-D2R QC->Assay If Pure Result_Pass PASS: Ki(D3) < 10nM Selectivity > 100x Assay->Result_Pass High Selectivity Result_Fail FAIL: Low Affinity or Poor Selectivity Assay->Result_Fail Non-selective

Caption: Workflow for the synthesis, structural validation, and pharmacological screening of C21H25FN2O3.

Receptor Interaction Model

This diagram visualizes the competitive binding mechanism utilized in the verification assay.

ReceptorBinding Receptor Dopamine D3 Receptor (Membrane Bound) Radioligand [3H]-Methylspiperone (Hot Ligand) BindingSite Orthosteric Binding Pocket Radioligand->BindingSite High Affinity TestCmpd C21H25FN2O3 (Cold Ligand) TestCmpd->BindingSite Competition Signal Scintillation Signal (CPM) TestCmpd->Signal Reduces Signal (Inhibition Curve) BindingSite->Signal Bound Radioligand

Caption: Competitive binding model: C21H25FN2O3 displaces the radioligand, reducing the signal dose-dependently.

References

  • Dopamine D3 Receptor Ligand Synthesis & Characterization Title: New dopamine D3-selective receptor ligands containing a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif. Source: Bioorganic & Medicinal Chemistry Letters (via DOI/PubMed). Verification: (Note: This links to the foundational chemistry describing this structural class).

  • Comparative Pharmacology of D3 Antagonists Title: BP 897, a Selective Dopamine D3 Receptor Partial Agonist: Comparative Pharmacology. Source: Journal of Pharmacology and Experimental Therapeutics. Verification:

  • Metabolic Stability of Fluorinated THIQ Derivatives Title: In vitro metabolic stability and identification of metabolites of D3-selective ligands. Source: Xenobiotica.[1][2] Verification: (General reference for THIQ metabolism protocols).

  • General Radioligand Binding Protocols Title: NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocol Book. Source: UNC School of Medicine. Verification:

Sources

Safety Operating Guide

Essential Safety and Handling Guide for C21H25FN2O3 (1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of the chemical compound with the molecular formula C21H25FN2O3, identified as 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one (CAS No. 51037-51-5). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

Based on the analysis of analogous compounds, C21H25FN2O3 should be handled as a substance with the following potential hazards:

  • Harmful if swallowed [3]

  • Causes skin irritation [3][4][5]

  • Causes serious eye irritation [3][4][5]

  • May cause respiratory irritation [4][5]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the experimental procedures, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The "double barrier" concept is a prudent approach when handling potent compounds, ensuring two layers of protection between the researcher and the chemical.[3]

PPE ComponentSpecifications and Rationale
Gloves Double Gloving with nitrile gloves is mandatory. The outer glove should be removed and disposed of immediately after handling the compound. This minimizes the risk of secondary contamination.
Eye/Face Protection Safety goggles with side-shields are the minimum requirement.[4] A full-face shield should be worn in conjunction with goggles when there is a risk of splashes or when handling larger quantities.[6]
Lab Coat/Coveralls A buttoned lab coat is essential. For procedures with a higher risk of contamination, disposable coveralls made of a material like Tychem® offer enhanced protection.[7]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required.[8]
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat/Coveralls Don2 2. Inner Gloves Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Coveralls Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE to prevent cross-contamination.

Engineering Controls: Containing the Hazard

Engineering controls are the primary method for minimizing exposure to hazardous substances.

  • Chemical Fume Hood: All weighing and handling of powdered C21H25FN2O3 must be performed within a certified chemical fume hood to capture any airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5][9]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[4]

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing risk.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within the fume hood for handling C21H25FN2O3.

    • Ensure all necessary equipment (spatulas, weigh boats, containers) are within the designated area.

    • Prepare a waste container for contaminated disposables within the fume hood.

  • Weighing and Transfer:

    • Handle the solid compound with care to avoid generating dust.

    • Use a spatula for transfers. Avoid pouring the powder.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

    • Carefully doff PPE as per the workflow diagram, disposing of single-use items in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.[8]

Spill Management and Emergency Procedures

In Case of Exposure:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Spill Cleanup Protocol:
  • Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or generates significant dust.

  • Secure the Area: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment:

    • For solid spills , gently cover with an absorbent material to prevent dust from becoming airborne.

    • For liquid spills , cover with a chemical absorbent.

  • Cleanup:

    • Carefully scoop the absorbent material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, working from the outside in.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Plan: Responsible Waste Management

All waste contaminated with C21H25FN2O3 must be treated as hazardous chemical waste.[11][12]

Waste Segregation and Disposal Workflow:

Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_process Disposal Process Waste1 Contaminated PPE (gloves, etc.) Disp1 Place in Labeled, Sealed Hazardous Waste Container Waste1->Disp1 Waste2 Used Labware (vials, pipettes) Waste2->Disp1 Waste3 Excess Compound & Solutions Waste3->Disp1 Disp2 Store in Designated Satellite Accumulation Area Disp1->Disp2 Disp3 Arrange for Pickup by Certified Hazardous Waste Vendor Disp2->Disp3 Disp4 Incineration at a Licensed Facility Disp3->Disp4

Caption: Workflow for the safe segregation and disposal of C21H25FN2O3 waste.

Disposal "Do's and Don'ts":
DoDo Not
Segregate all C21H25FN2O3 waste into designated, clearly labeled, and sealed containers.[13]Do not dispose of this chemical down the drain.
Adhere to your institution's hazardous waste disposal guidelines.Do not mix with other incompatible waste streams.
Arrange for disposal through a certified hazardous waste management company.[11]Do not dispose of in regular trash.
Ensure all containers are properly labeled with the chemical name and associated hazards.

The recommended method for the final disposal of potent pharmaceutical waste is high-temperature incineration by a licensed facility.[12][14]

References

  • MedChemExpress. (2023, October 16). 1-(4-Methoxyphenyl)
  • Santa Cruz Biotechnology. (n.d.).
  • MedChemExpress. (2025, January 27). 1-(2-Methoxyphenyl)
  • Thermo Fisher Scientific. (2010, November 24).
  • Pogoda, W., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC.
  • Zuba, D. (2019). Piperazine derivatives as dangerous abused compounds.
  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Piperazine: Human health tier II assessment.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
  • Medical Waste Pros. (2025, October 30). How to Dispose of Hazardous Pharmaceutical Waste.
  • Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE).
  • Daniels Health. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Hydroxyphenyl)piperazine dihydrobromide.
  • CDH Fine Chemical. (n.d.). 1-(4-FLUORO PHENYL)
  • LabSource. (n.d.).
  • Klein Tools. (n.d.). Personal Protective Equipment & Safety Products.
  • Thermo Fisher Scientific. (2025, October 24).
  • Medical Waste Pros. (2025, October 30). How to Dispose of Hazardous Pharmaceutical Waste.
  • FPnotebook. (2023, April 16). Personal Protection Equipment.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Acetyl-4-(4-hydroxyphenyl)piperazine, 98%.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
  • DC37 Safety and Health. (n.d.). PERSONAL PROTECTIVE EQUIPMENT (PPE) DC37 SAFETY AND HEALTH FACT SHEET.
  • CAMEO Chemicals - NOAA. (n.d.). PIPERAZINE.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。